4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c10-8-7(6-13)14-9(11-8)12-4-2-1-3-5-12/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHYBGQGFSRXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(S2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397071 | |
| Record name | 4-Chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139670-00-1 | |
| Record name | 4-Chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and detailed experimental protocols for the preparation of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde. This compound is a valuable building block in medicinal chemistry, and this guide offers two primary synthetic routes, with a focus on a robust and well-documented two-step approach. The guide includes detailed methodologies, quantitative data presented in tabular format for easy comparison, and visualizations of the synthetic workflows and reaction mechanisms to aid in understanding.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities stem from their ability to interact with a wide range of biological targets. The specific compound, this compound, incorporates several key pharmacophores: a chlorinated thiazole ring, a piperidine moiety, and a formyl group. This combination of functionalities makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide outlines the most viable synthetic strategies for obtaining this target molecule, providing detailed experimental procedures and relevant data to support research and development efforts.
Synthetic Pathways
Two primary synthetic routes have been identified for the synthesis of this compound.
-
Route A: Vilsmeier-Haack Formylation of a Pre-functionalized Thiazole. This approach involves the initial synthesis of 2-(1-piperidino)thiazole, followed by a Vilsmeier-Haack reaction to introduce the formyl group at the 5-position and concurrently chlorinate the 4-position. While theoretically feasible, this route is less documented in the scientific literature for this specific substrate.
-
Route B: Nucleophilic Aromatic Substitution of a Dichloro-thiazole Aldehyde. This well-documented and more robust two-step pathway begins with the synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde from readily available starting materials. The subsequent step involves a selective nucleophilic aromatic substitution (SNAr) of the C2-chloro group with piperidine to yield the final product. The higher electrophilicity of the C2 position in the thiazole ring, activated by the adjacent sulfur and nitrogen atoms and the electron-withdrawing formyl group, facilitates this selective substitution.
This guide will focus on the detailed experimental protocol for the more established Route B .
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde
This procedure details the synthesis of the key intermediate via a Vilsmeier-Haack type reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Thiazolidinedione | 117.15 | 46.8 g | 0.4 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 368 g (226 mL) | 2.4 |
| N,N-Dimethylformamide (DMF) | 73.09 | 32.1 g (34 mL) | 0.44 |
| Ice | - | 2 kg | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Water | 18.02 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a suspension of 2,4-thiazolidinedione (46.8 g, 0.4 mol) in phosphorus oxychloride (368 g, 2.4 mol), add N,N-dimethylformamide (32.1 g, 0.44 mol) dropwise over 15 minutes with stirring at a temperature of 10-20°C.
-
After the addition is complete, allow the mixture to stand at room temperature for 1 hour.
-
Heat the reaction mixture to 80-90°C and stir for an additional hour.
-
Subsequently, heat the mixture to reflux (approximately 115°C) and continue stirring at this temperature until the evolution of hydrogen chloride gas ceases (approximately 4 hours).
-
After cooling to room temperature, slowly and carefully pour the reaction mixture into 2 kg of ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 2,4-dichloro-5-thiazolecarboxaldehyde.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 2,4-dichloro-5-thiazolecarboxaldehyde | C₄HCl₂NOS | 182.03 | 50-60 | Yellowish oil |
Step 2: Synthesis of this compound
This protocol describes the selective nucleophilic aromatic substitution of the C2-chloro group with piperidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.1 mol scale) | Moles |
| 2,4-dichloro-5-thiazolecarboxaldehyde | 182.03 | 18.2 g | 0.1 |
| Piperidine | 85.15 | 10.2 g (11.8 mL) | 0.12 |
| Triethylamine (or other suitable base) | 101.19 | 12.1 g (16.7 mL) | 0.12 |
| Acetonitrile (or other suitable polar aprotic solvent) | 41.05 | 200 mL | - |
| Water | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Dissolve 2,4-dichloro-5-thiazolecarboxaldehyde (18.2 g, 0.1 mol) in acetonitrile (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add triethylamine (12.1 g, 0.12 mol) to the solution.
-
Add piperidine (10.2 g, 0.12 mol) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| This compound | C₉H₁₁ClN₂OS | 230.71 | (Estimated) 70-85 | Solid |
Reaction Mechanism Visualization
The key step in the synthesis of the final product is the nucleophilic aromatic substitution of the C2-chloro group of 2,4-dichloro-5-thiazolecarboxaldehyde with piperidine. The reaction proceeds via a Meisenheimer-like intermediate.
Caption: Mechanism of the nucleophilic aromatic substitution step.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. The recommended two-step synthetic route, commencing with the Vilsmeier-Haack reaction of 2,4-thiazolidinedione followed by a selective nucleophilic aromatic substitution with piperidine, offers a reliable and efficient method for obtaining the target compound. The provided experimental protocols, quantitative data, and mechanistic visualizations are intended to facilitate the successful implementation of this synthesis in a laboratory setting, thereby supporting further research and development in the field of medicinal chemistry.
An In-Depth Technical Guide on 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde: Current Knowledge and Data Gaps
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide serves to consolidate the currently available chemical and physical data for 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde. Despite its availability from various chemical suppliers as a building block, particularly noted for its potential use in the development of protein degraders, detailed experimental data regarding its synthesis, reactivity, and biological activity remains scarce in publicly accessible scientific literature and patent databases. This document summarizes the existing information and highlights the significant data gaps that need to be addressed by future research.
Core Chemical and Physical Properties
Based on information from chemical suppliers, the fundamental properties of this compound have been compiled. This data provides a foundational understanding of the molecule's identity and basic characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 139670-00-1 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClN₂OS | [1][2][3] |
| Molecular Weight | 230.71 g/mol | [1][4] |
| IUPAC Name | 4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | [3] |
| Boiling Point | 368°C at 760 mmHg (Predicted) | [4] |
| Purity | Typically ≥95% | [2] |
| Storage | Room temperature | [2] |
Synthesis and Reactivity
Synthesis
A definitive, peer-reviewed experimental protocol for the synthesis of this compound could not be located in the searched literature. However, based on general principles of thiazole synthesis, a plausible synthetic route can be proposed. The Hantzsch thiazole synthesis is a common method for creating the thiazole ring, and subsequent functionalization could lead to the target compound. A potential synthetic pathway is outlined below.
Caption: Proposed synthesis of the target compound.
A patent for the preparation of the potential precursor, 2,4-dichloro-5-thiazolecarboxaldehyde, involves the reaction of 2,4-thiazolidinedione with dimethylformamide and phosphorus oxychloride.[5] This precursor could then undergo a nucleophilic aromatic substitution reaction with piperidine to yield the final product. It is important to note that this proposed pathway is theoretical and would require experimental validation to determine optimal reaction conditions, yields, and purification methods.
Reactivity
Specific studies on the reactivity of this compound are not available. However, the chemical structure suggests several potential reaction sites:
-
Aldehyde Group: The formyl group at the 5-position is expected to undergo typical aldehyde reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles.
-
Thiazole Ring: The substituted thiazole ring is generally stable but can be susceptible to electrophilic substitution, although the electron-donating piperidino group and the electron-withdrawing chloro and formyl groups will influence the regioselectivity of such reactions.
-
Chloro Group: The chlorine atom at the 4-position may be susceptible to nucleophilic substitution, although this is generally less facile on an electron-rich aromatic ring.
Spectral Characterization
No published NMR, IR, or mass spectrometry data specifically for this compound could be identified. The characterization of this compound would be essential for confirming its identity and purity after synthesis.
Biological Activity and Potential Applications
While many thiazole derivatives exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties, no specific biological studies have been published for this compound.[6][7][8][9][10][11] Its classification by some suppliers as a "Protein Degrader Building Block" suggests it may be used as an intermediate in the synthesis of molecules designed to induce targeted protein degradation, a promising strategy in drug discovery.[2]
The piperidine moiety is also found in various biologically active compounds, and its incorporation into the thiazole scaffold could modulate pharmacokinetic and pharmacodynamic properties.[6][7] Further research is needed to explore the potential biological targets and therapeutic applications of this compound and its derivatives.
Future Research and Data Requirements
To fully characterize this compound and enable its effective use in research and drug development, the following experimental data are critically needed:
-
Detailed Synthesis Protocol: A validated, step-by-step procedure for its synthesis, including purification methods and yield.
-
Comprehensive Spectral Analysis: Publication of its ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectra to serve as a reference for its identification.
-
Physicochemical Properties: Experimental determination of its melting point, solubility in various solvents, and stability under different conditions.
-
Biological Screening: A broad biological screening to identify any potential pharmacological activities, followed by more focused studies to determine its mechanism of action and potential therapeutic targets. This would include in vitro assays to determine metrics such as IC₅₀ values against relevant cell lines or enzymes.
Conclusion
This compound is a commercially available compound with potential applications in medicinal chemistry, particularly as a synthetic intermediate. However, a significant lack of publicly available, in-depth technical data currently limits its broader scientific application. The information presented in this guide is based on limited data from chemical suppliers and inferences from the chemistry of related compounds. Comprehensive experimental characterization is essential to unlock the full potential of this molecule for researchers, scientists, and drug development professionals.
References
- 1. capotchem.com [capotchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pschemicals.com [pschemicals.com]
- 4. chembk.com [chembk.com]
- 5. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 6. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of novel piperidinyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of the heterocyclic compound 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted spectroscopic data based on computational models and an analysis of its functional groups. It includes predicted Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), expected Fourier-Transform Infrared (FT-IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, this guide furnishes detailed, generalized experimental protocols for acquiring such spectroscopic data, intended to aid researchers in the synthesis and characterization of this and similar compounds. A workflow for the synthesis and characterization of a novel chemical entity is also provided in a visual format.
Introduction
This compound is a substituted thiazole derivative. The thiazole ring is a common scaffold in many biologically active compounds and pharmaceutical agents. The presence of a chloro group, a piperidino moiety, and an aldehyde functional group suggests a versatile chemical reactivity and potential for further synthetic modifications. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound in research and development settings. This guide serves as a foundational resource for scientists working with this molecule.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are presented in Table 1 and Table 2, respectively. These predictions are based on established algorithms that calculate the magnetic environment of each nucleus. The actual experimental values may vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aldehyde-H | 9.5 - 10.5 | Singlet (s) |
| Piperidino-H (α to N) | 3.5 - 3.8 | Triplet (t) or Multiplet (m) |
| Piperidino-H (β, γ to N) | 1.5 - 1.8 | Multiplet (m) |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 180 - 190 |
| Thiazole C2 (C-N) | 165 - 175 |
| Thiazole C4 (C-Cl) | 140 - 150 |
| Thiazole C5 (C-CHO) | 125 - 135 |
| Piperidino C (α to N) | 45 - 55 |
| Piperidino C (β to N) | 24 - 28 |
| Piperidino C (γ to N) | 22 - 26 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The expected characteristic infrared absorption bands for this compound are listed in Table 3. These are based on the vibrational frequencies of the functional groups present in the molecule.
Table 3: Expected FT-IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Aldehyde) | Stretch | 2820 - 2880 and 2720 - 2780 | Medium |
| C=O (Aldehyde) | Stretch | 1680 - 1710 | Strong |
| C=N (Thiazole) | Stretch | 1600 - 1650 | Medium |
| C-N (Piperidine) | Stretch | 1150 - 1250 | Medium |
| C-Cl | Stretch | 700 - 800 | Strong |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium-Strong |
Mass Spectrometry (MS)
The predicted molecular weight of this compound is approximately 230.71 g/mol . The expected fragmentation patterns under electron ionization (EI) are described in Table 4. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 230/232 | [M]⁺ | Molecular Ion |
| 229/231 | [M-H]⁺ | Loss of aldehydic proton |
| 201/203 | [M-CHO]⁺ | Alpha-cleavage of the aldehyde group |
| 146/148 | [M-Piperidine]⁺ | Cleavage of the piperidino group |
| 84 | [Piperidine]⁺ | Piperidine ring fragment |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Instrument Setup:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
The concentration should be low (e.g., in the range of µg/mL to ng/mL).
-
-
Instrumentation (e.g., GC-MS or Direct Infusion ESI-MS):
-
For GC-MS: Inject the sample into the gas chromatograph to separate it from any impurities before it enters the mass spectrometer. The MS will be operated in electron ionization (EI) mode.
-
For ESI-MS: Infuse the sample solution directly into the electrospray ionization (ESI) source.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the fragment ions.
-
Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical pattern.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel chemical compound.
Caption: General workflow for chemical synthesis and characterization.
Conclusion
This technical guide provides a foundational spectroscopic profile of this compound for the scientific community. While experimental data is currently lacking in the public domain, the predicted NMR, FT-IR, and MS data, along with the detailed experimental protocols, offer valuable guidance for researchers involved in the synthesis, identification, and application of this compound. The provided workflow visualization further contextualizes the process of chemical research and development. It is anticipated that this document will facilitate future studies and the eventual public availability of experimental data for this and related molecules.
An In-depth Technical Guide on the Crystal Structure Analysis of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, a specific crystal structure analysis for 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde has not been publicly reported. The following guide is a comprehensive framework based on established methodologies for analogous thiazole derivatives. It provides a robust protocol for researchers aiming to perform this analysis.
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound this compound is a substituted thiazole that holds potential as a scaffold for novel therapeutic agents. Understanding its three-dimensional structure through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and facilitating rational drug design. This guide outlines the hypothetical crystal structure data, a detailed experimental protocol for its determination, and potential biological signaling pathways it may modulate.
Hypothetical Crystallographic Data
The following table summarizes expected crystallographic data for this compound, based on analyses of structurally similar small organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₁₁ClN₂OS |
| Formula Weight | 230.71 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~10.5 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~1030 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.49 |
| Absorption Coefficient (mm⁻¹) | ~0.5 |
| Crystal Size (mm³) | ~0.3 x 0.2 x 0.2 |
| Theta range for data collection | 2.0 to 25.0° |
| Reflections collected | ~5000 |
| Independent reflections | ~1800 |
| R-factor | < 0.05 |
| Final R indices [I>2sigma(I)] | R1 = ~0.04, wR2 = ~0.11 |
Experimental Protocols
A detailed methodology for the synthesis, crystallization, and structure determination of the title compound is presented below.
The synthesis of the target compound can be approached via a multi-step process, likely starting from a commercially available thiazole precursor. A plausible synthetic route is the substitution of a suitable leaving group on a dichlorothiazole carboxaldehyde derivative.
Materials:
-
2,4-Dichloro-5-thiazolecarboxaldehyde
-
Piperidine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve 2,4-dichloro-5-thiazolecarboxaldehyde (1.0 eq) in dichloromethane (DCM).
-
To this solution, add piperidine (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Obtaining single crystals suitable for X-ray diffraction is a critical step. Various crystallization techniques should be explored.
Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Create a saturated solution of the compound in a good solvent. Place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (a solvent in which the compound is less soluble). The gradual diffusion of the poor solvent's vapor into the drop will induce crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4°C to promote crystal growth.
The final step is the determination of the crystal structure using an X-ray diffractometer.
Instrumentation:
-
A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. The diffractometer collects a series of diffraction images as the crystal is rotated.
-
Structure Solution and Refinement:
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods.
-
The atomic positions and displacement parameters are refined using full-matrix least-squares on F².
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Visualizations
The following diagrams illustrate the experimental workflow and a potential biological signaling pathway that could be modulated by this class of compounds.
Caption: Experimental workflow for the crystal structure analysis.
The Rising Therapeutic Potential of 4-Chloro-Thiazole Derivatives: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the burgeoning biological activities of 4-chloro-thiazole derivatives for researchers, scientists, and professionals in drug development. The thiazole ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. The strategic addition of a chloro-substituent, particularly at the 4-position, has been shown to modulate and enhance a range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying mechanisms of action to facilitate further research and development in this promising area.
Anticancer Activity
Derivatives of 4-chloro-thiazole have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The chloro-moiety often enhances the lipophilicity of the molecule, potentially improving cell membrane permeability and interaction with intracellular targets. Key mechanisms of action include the inhibition of crucial signaling pathways and disruption of cellular machinery essential for tumor growth and proliferation.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various 4-chloro-thiazole derivatives against several cancer cell lines.
| Compound ID/Reference | Derivative Description | Cancer Cell Line | IC₅₀ (µM) |
| Compound 4c[1] | 2-[2-[4-Hydroxy-3-(phenyl-hydrazinyl)-benzylidene]hydrazinyl]-thiazol-4[5H]-one | MCF-7 (Breast) | 2.57 ± 0.16 |
| HepG2 (Liver) | 7.26 ± 0.44 | ||
| Compound 3b[2] | 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 |
| Chlorine-derivative 11c[5] | Thiazolyl pyrazole derivative | HepG-2 (Liver) | Potent Activity |
| HCT-116 (Colorectal) | Potent Activity | ||
| MCF-7 (Breast) | Potent Activity | ||
| Compound 82f[6] | 4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol | Antioxidant Activity | 63.11 µg/mL |
| Compound 3[7] | N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | A549 (Lung) | 21.00 ± 1.15 µg/mL |
| C6 (Glioma) | 22.00 ± 3.00 µg/mL |
Key Anticancer Mechanisms and Signaling Pathways
Research indicates that 4-chloro-thiazole derivatives exert their anticancer effects through multiple mechanisms. Notably, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin polymerization have been identified as critical pathways.
VEGFR-2 Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[3] By inhibiting VEGFR-2, these compounds can cut off the tumor's blood supply. The binding of VEGF to VEGFR-2 initiates a phosphorylation cascade that activates several downstream pathways, including the PI3K/Akt pathway, which promotes cell survival and proliferation.[2][8]
Tubulin Polymerization Inhibition: Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Several thiazole derivatives have been shown to inhibit the polymerization of tubulin, arresting the cell cycle in the G2/M phase and inducing apoptosis.[9] This mechanism is similar to that of established anticancer drugs like colchicine.
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. 4-Chloro-thiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 4-chloro-thiazole derivatives against various microbial strains.
| Compound ID/Reference | Derivative Description | Microbial Strain | MIC (µg/mL) |
| Compound 11[9] | 2,5-dichloro thienyl-substituted thiazole | S. aureus | 6.25 - 12.5 |
| E. coli | 6.25 - 12.5 | ||
| K. pneumoniae | 6.25 - 12.5 | ||
| A. fumigatus | 6.25 - 12.5 | ||
| Compound 4[10] | Heteroaryl thiazole derivative | E. coli | 170 |
| Compound 9[10] | Heteroaryl thiazole derivative | B. cereus | 170 |
| S. Typhimurium | 170 | ||
| Compound 59[11] | Thiazole with p-bromophenyl substitution | C. albicans | 3.9 - 62.5 |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been investigated for their ability to modulate inflammatory responses, often by inhibiting key enzymes in the inflammatory cascade.
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes or reduce inflammation in animal models.
| Compound ID/Reference | Assay Type | Result |
| Compound 3c[12] | Carrageenan-induced paw edema (in vivo) | Most active compound at 50 mg/kg |
| Compounds 5d & 5e[3] | COX/LOX Inhibition (in vitro) | Potent anti-COX/LOX agents |
| Compounds 14 & 16[6] | COX-2 Inhibition (in vitro) | IC₅₀: 5.0 - 17.6 µM |
| Compound 14 & 17[6] | Nitric Oxide (NO) Scavenging | IC₅₀: 0.238 x 10⁶ & 0.289 x 10⁶ µM |
Mechanism of Anti-inflammatory Action: COX-2 Inhibition
The cyclooxygenase (COX) enzymes, particularly COX-2, are critical for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. Certain thiazole derivatives have been identified as selective COX-2 inhibitors, which can reduce inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[3]
Experimental Protocols
Standardized methodologies are crucial for the evaluation and comparison of the biological activities of new chemical entities. Below are detailed protocols for key assays mentioned in this guide.
In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[13]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-chloro-thiazole derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[6][14]
Procedure:
-
Animal Acclimatization: Use Wistar rats (160-200g), housed under standard laboratory conditions with free access to food and water.
-
Compound Administration: Administer the test compounds (e.g., 50 mg/kg) or a reference drug (e.g., Indomethacin, 5 mg/kg) intraperitoneally or orally 30-60 minutes before inducing inflammation.
-
Inflammation Induction: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[6]
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The degree of edema is calculated by the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.
Procedure:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme, and a solution of human recombinant COX-2 enzyme.
-
Incubation with Inhibitor: In a 96-well plate, add the reaction buffer, Heme, COX-2 enzyme, and the test inhibitor (4-chloro-thiazole derivative) at various concentrations. Incubate for a specified time (e.g., 10 minutes) at 37°C.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a precise incubation period (e.g., 2 minutes), stop the reaction by adding a saturated stannous chloride solution.
-
Detection: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the appearance of an oxidized product. For example, using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), the oxidized product can be measured at 590 nm.[16]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion and Future Directions
The 4-chloro-thiazole scaffold represents a privileged structure in medicinal chemistry with demonstrated potential across multiple therapeutic areas. The data compiled in this guide highlight the significant anticancer, antimicrobial, and anti-inflammatory activities of these derivatives. The presence and position of the chloro-substituent play a crucial role in the biological activity, underscoring the importance of continued structure-activity relationship (SAR) studies. Future research should focus on optimizing the lead compounds to improve potency and selectivity, as well as conducting comprehensive preclinical evaluations to assess their pharmacokinetic profiles and in vivo efficacy. The detailed protocols and mechanistic insights provided herein serve as a valuable resource to guide these future drug discovery and development efforts.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. assaygenie.com [assaygenie.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchhub.com [researchhub.com]
- 14. inotiv.com [inotiv.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Technical Guide to the Discovery and Synthesis of Novel Piperidino-Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel piperidino-thiazole compounds. These heterocyclic scaffolds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, particularly as anticancer and antifungal agents.[1][2] This document details the synthetic methodologies, experimental protocols for biological assays, and the underlying signaling pathways associated with their mechanism of action. All quantitative data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized through diagrams.
I. Synthesis of Piperidino-Thiazole Derivatives
The synthesis of piperidino-thiazole compounds and their analogues, such as piperazine-tethered thiazoles, often employs established heterocyclic chemistry principles. A common and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[1] Variations of this method allow for the introduction of diverse substituents on the thiazole ring.
A general synthetic approach involves the reaction of a piperidine-containing thioamide with a suitable α-haloketone. Alternatively, a pre-formed 2-aminothiazole can be functionalized with a piperidine moiety. For instance, piperazine-based bis(thiazoles) have been synthesized by reacting bis(thiosemicarbazones) with hydrazonoyl chlorides or α-haloketones.[3][4]
General Experimental Protocol: Synthesis of Piperazine-Based Bis(Thiazole) Derivatives
This protocol is a generalized procedure based on reported syntheses of related compounds.[3]
-
Synthesis of Bis-thiosemicarbazones:
-
Dissolve the appropriate bis-aldehyde (1 equivalent) in glacial acetic acid.
-
Add thiosemicarbazide (2 equivalents) to the solution.
-
Reflux the mixture with stirring for 1-2 hours.
-
Allow the reaction to cool to room temperature.
-
Collect the resulting solid precipitate by filtration, wash with ethanol, and dry.
-
Purify the product by recrystallization from a suitable solvent system (e.g., DMF/EtOH).
-
-
Cyclization to Bis(Thiazole) Derivatives:
-
Suspend the synthesized bis-thiosemicarbazone (1 equivalent) in ethanol.
-
Add the appropriate α-haloketone or hydrazonoyl chloride (2 equivalents).
-
Add a base, such as triethylamine, to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with ethanol and dry.
-
Purify the final compound by column chromatography or recrystallization.
-
Characterization of the synthesized compounds is typically performed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their chemical structures.[3][4]
II. Biological Evaluation: Anticancer Activity
Novel piperidino-thiazole compounds have demonstrated promising anticancer properties in various studies.[3][5][6] Their biological activity is typically assessed through a series of in vitro assays to determine their cytotoxicity, effects on apoptosis, and impact on the cell cycle of cancer cell lines.
Data Presentation: Cytotoxicity of Novel Piperidino-Thiazole Analogues
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a biological process, such as cell proliferation, by 50%. The following table summarizes the IC₅₀ values for representative piperazine-based bis(thiazole) compounds against various human cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| 7b | HCT-116 | Colorectal Carcinoma | 3.5 | [3][7] |
| 9a | HCT-116 | Colorectal Carcinoma | 12.1 | [3][7] |
| 9i | HCT-116 | Colorectal Carcinoma | 1.2 | [3][7] |
| Erlotinib (Control) | HCT-116 | Colorectal Carcinoma | 1.3 | [3][7] |
Experimental Protocols for Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability and metabolic activity.[8][9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the novel piperidino-thiazole compounds and incubate for a specified period (e.g., 48 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]
Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is used to quantify apoptosis. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.[8][11]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at desired concentrations for a specified time.[8]
-
Cell Harvesting: Collect both adherent and floating cells. Use trypsin to detach adherent cells.[8]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[8]
-
Staining: Resuspend the cell pellet in Annexin V binding buffer and add Annexin V-FITC and PI.[8][11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Cell cycle analysis is performed to determine the effect of the compounds on cell cycle progression. This is often done by staining the DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population by flow cytometry.[12][13]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight. This permeabilizes the cells.[11]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[8]
-
RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA, ensuring that PI only binds to DNA. Incubate at 37°C for 30 minutes.[8]
-
PI Staining: Add PI solution to the cells.[8]
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
III. Signaling Pathways and Mechanism of Action
Several studies suggest that piperidino-thiazole and related compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis.[3][4] Two prominent pathways implicated are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the caspase-dependent apoptosis pathway.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the Ras-MAPK and PI3K/Akt pathways.[8][14] These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Some novel piperazine-based bis(thiazole) compounds have been identified as potent EGFR inhibitors.[3][4] By blocking EGFR activity, these compounds can inhibit the downstream signaling required for tumor cell proliferation and survival.
Caspase-Dependent Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a family of proteases called caspases.[12][15] Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[9][15]
Studies have shown that some piperidino-thiazole compounds can induce apoptosis in cancer cells. For example, compound 9i was found to upregulate apoptosis-related genes and downregulate the anti-apoptotic protein Bcl-2, leading to a significant increase in apoptotic cell death.[3][4][16] This suggests that these compounds can trigger the intrinsic apoptosis pathway.
IV. Conclusion
Novel piperidino-thiazole compounds represent a promising class of heterocyclic molecules with significant potential for the development of new therapeutic agents, particularly in the field of oncology. This guide has provided a comprehensive overview of their synthesis, methods for biological evaluation, and insights into their mechanisms of action. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and scientists dedicated to the discovery and development of next-generation pharmaceuticals. Further investigation into the structure-activity relationships and optimization of these compounds will be crucial for advancing them into clinical development.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 10. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
CAS number and IUPAC name for 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
An In-depth Technical Guide to 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document consolidates available information and provides expert analysis based on the chemistry of related thiazole derivatives. This guide covers the compound's identification, physicochemical properties, a proposed synthetic pathway, and its prospective applications, particularly as a building block for protein degraders.
Compound Identification and Properties
This compound is a substituted thiazole derivative. The thiazole ring is a common scaffold in many biologically active compounds. The presence of a chloro group, a piperidino moiety, and a carboxaldehyde functional group suggests its utility as a versatile intermediate in organic synthesis.
IUPAC Name: 4-Chloro-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde[1]
CAS Number: 139670-00-1[1][2][3]
Synonyms: 4-Chloro-2-(1-piperidyl)thiazole-5-carbaldehyde, 4-chloro-2-piperidin-1-yl-thiazole-5-carbaldehyde[1]
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1. This data is essential for handling, storage, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C9H11ClN2OS | [1][2][3] |
| Molecular Weight | 230.71 g/mol | [2] |
| Purity | Typically ≥95% | [3] |
| Boiling Point | 368°C at 760 mmHg | [2] |
| Storage | Room temperature, under inert gas (e.g., Nitrogen or Argon) at 2-8°C is also recommended for long-term stability. | [3] |
Proposed Synthetic Pathway
The proposed workflow involves a nucleophilic substitution reaction where the more reactive chlorine atom at the 2-position of the thiazole ring is displaced by piperidine. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 4-position in such heterocyclic systems.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 2,4-dichloro-5-thiazolecarboxaldehyde (1 equivalent) in an appropriate aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), add a suitable base, for example, triethylamine (1.2 equivalents).
-
Addition of Nucleophile: Slowly add piperidine (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require gentle heating to proceed to completion.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
Applications in Drug Development
This compound is categorized as a "Protein Degrader Building Block"[3], indicating its potential use in the synthesis of Proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The aldehyde group on the thiazole ring can be readily converted into other functional groups, making it a versatile handle for linking to other parts of a PROTAC molecule, such as the E3 ligase binder or the linker.
Caption: Conceptual workflow for utilizing the thiazole compound in PROTAC development.
Potential Biological Activities of Related Compounds
While the specific biological activity of this compound has not been extensively reported, the thiazole scaffold is present in numerous compounds with a wide range of therapeutic properties. Research on structurally similar thiazole derivatives has revealed significant potential in several areas:
-
Anticancer Activity: Many thiazole derivatives have been investigated as potent anti-tumor agents.[4] The mechanism of action often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation.
-
Antimicrobial and Antifungal Activity: The thiazole ring is a key component of several approved antimicrobial and antifungal drugs. Compounds with this scaffold have shown efficacy against a broad spectrum of bacteria and fungi.
-
Enzyme Inhibition: Substituted thiazoles can act as inhibitors for various enzymes, which is a key strategy in the development of new drugs for a multitude of diseases.
Given these precedents, it is plausible that this compound and its derivatives could be valuable leads in the discovery of new therapeutic agents. Further research and screening are warranted to explore its full potential.
References
The Thiazole Scaffold: A Privileged Core in Modern Drug Discovery - A Technical Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically approved drugs and a vast library of compounds under investigation. This technical guide provides an in-depth exploration of the mechanisms of action of thiazole-based compounds across key therapeutic areas, including oncology, inflammation, and infectious diseases. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to aid researchers in the ongoing development of novel thiazole-based therapeutics.
Anticancer Mechanisms of Thiazole-Based Compounds
Thiazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Induction of Apoptosis and Cell Cycle Arrest
A primary anticancer strategy of many thiazole-based compounds is the induction of programmed cell death, or apoptosis, and the disruption of the cell cycle in cancer cells.
Quantitative Data Summary: Anticancer Activity of Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tubulin Polymerization Inhibitors | |||
| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [1] |
| A549 (Lung) | 0.97 ± 0.13 | [1] | |
| Compound 5c | Multiple | 3.35 ± 0.2 - 18.69 ± 0.9 | [2] |
| Compound 7c | Multiple | 3.35 ± 0.2 - 18.69 ± 0.9 | [2] |
| Compound 9a | Multiple | 3.35 ± 0.2 - 18.69 ± 0.9 | [2] |
| Thiazole-naphthalene derivative (5b) | Tubulin Polymerization | 3.3 | [1] |
| 2,4-disubstituted thiazole (7c) | Tubulin Polymerization | 2.00 ± 0.12 | [2] |
| 2,4-disubstituted thiazole (9a) | Tubulin Polymerization | 2.38 ± 0.14 | [2] |
| Thiazole-2-acetamide (10a) | Tubulin Polymerization | 2.69 | [3] |
| Thiazol-5(4H)-one (4f) | Tubulin Polymerization | 0.00933 | [4] |
| Thiazol-5(4H)-one (5a) | Tubulin Polymerization | 0.00952 | [4] |
| PI3K/mTOR Inhibitors | |||
| Compound 3b | PI3Kα | 0.086 ± 0.005 | [5] |
| mTOR | 0.221 ± 0.014 | [5] | |
| Thiazole-coumarin hybrid (6a) | EGFR | 0.184 | [6] |
| PI3K | 0.131 | [6] | |
| m-TOR | 1.388 | [6] | |
| Other Anticancer Thiazoles | |||
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |
| HepG2 (Liver) | 7.26 ± 0.44 | [7] | |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [8] |
| Compound 4d | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 (µg/mL) | [8] |
| Compound 4b | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 (µg/mL) | [8] |
| Thiazole derivative 8 | MCF-7 (Breast) | 3.36 ± 0.06 (µg/mL) | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds in the growth medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.
-
MTT Addition and Incubation: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization and Absorbance Measurement: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cancer cells with the thiazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Washing: Harvest the cells (including floating cells in the medium) and wash them twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: Add 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with the thiazole compound for a specific duration. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.
Signaling Pathway and Experimental Workflow Diagrams
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. Several thiazole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Experimental Protocol
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the effect of compounds on the polymerization of purified tubulin in real-time.
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer on ice. Prepare a GTP stock solution. Prepare working solutions of the test thiazole compound and control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer) at 10X the final desired concentration.
-
Assay Setup: In a 96-well plate, add the 10X working solutions of the test compound, controls, or vehicle. To initiate polymerization, prepare a master mix of tubulin and GTP on ice and add it to each well.
-
Data Acquisition: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm, using a fluorescent reporter that binds to polymerized tubulin) every 60 seconds for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity against time. Calculate the maximum rate of polymerization (Vmax) and the polymer mass at steady-state. For dose-response experiments, plot Vmax or plateau fluorescence against the log of the compound concentration to determine the IC50.
Signaling Pathway Diagram
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in many cancers, making it an attractive target for anticancer drug development. Thiazole-based compounds have been identified as potent inhibitors of this pathway.
Experimental Protocol
Western Blot Analysis of PI3K/Akt Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins in the PI3K/Akt pathway, particularly their phosphorylated (activated) forms.
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat them with various concentrations of the thiazole inhibitor for a specified duration.
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein to determine the extent of pathway inhibition.
Signaling Pathway Diagram
Anti-inflammatory Mechanisms of Thiazole-Based Compounds
Chronic inflammation is implicated in a multitude of diseases. Thiazole derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Quantitative Data Summary: Anti-inflammatory Activity of Thiazole Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Compound 9a | COX-1 | 0.42 | [10] |
| COX-2 | 10.71 | [10] | |
| Compound 9b | COX-1 | 0.32 | [10] |
| COX-2 | 9.23 | [10] | |
| Compound 23a | COX-2 | 2.3 | [10] |
| Compound 23b | COX-2 | 1.9 | [10] |
| Benzo[d]thiazol analog 2c | COX-2 | 0.28 | [11] |
| Benzo[d]thiazol analog 2d | COX-2 | 0.77 | [11] |
| Pyrazolyl-thiazolidinone 16a | COX-2 | - (S.I. 134.6) | [12] |
| Pyrazolyl-thiazolidinone 18f | COX-2 | - (S.I. 42.13) | [12] |
| Thiazole carboxamide 2b | COX-1 | 0.239 | [13] |
| COX-2 | 0.191 | [13] |
Experimental Protocol
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.
-
Reagent Preparation: Prepare assay buffer, heme, and purified COX-1 or COX-2 enzyme. Prepare solutions of the test thiazole compound and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Add the various concentrations of the thiazole compound or controls. Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Incubate at 37°C for a specific time (e.g., 10 minutes). Stop the reaction by adding a stop solution (e.g., HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Signaling Pathway Diagram
Antibacterial Mechanisms of Thiazole-Based Compounds
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Thiazole-containing compounds have shown promise in this area by targeting essential bacterial processes, such as cell division, by inhibiting the FtsZ protein.
Quantitative Data Summary: Antibacterial Activity of Thiazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiazole orange derivative 1 | S. aureus | 1.5 - 3 | [14] |
| E. faecium | 0.75 - 1.5 | [14] | |
| E. coli | 3 | [14] | |
| Berberine analog | MRSA | 2 - 8 | [14] |
| VRE | 2 - 8 | [14] | |
| E. coli | 32 - 128 | [14] | |
| 2-phenyl-1,3-thiazole 12 | S. aureus | 125 - 150 | [15] |
| E. coli | 125 - 150 | [15] | |
| Benzo[d]thiazole 13 | S. aureus | 50 - 75 | [15] |
| E. coli | 50 - 75 | [15] | |
| Thiazole derivative C11.7 | S. aureus | 8 | [16] |
| Heteroaryl(aryl) thiazole 3 | Various | 230 - 700 | [17] |
| Catechol-derived thiazole | Bacteria | ≤ 2 | [18] |
Experimental Protocol
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.
-
Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium overnight.
-
Compound Dilution: Prepare serial dilutions of the thiazole compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
FtsZ GTPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the GTP hydrolysis activity of the FtsZ protein, which is essential for its function in bacterial cell division.
-
Reaction Setup: In a 96-well plate, set up reactions containing purified FtsZ protein in a reaction buffer with varying concentrations of the thiazole inhibitor.
-
Reaction Initiation and Incubation: Pre-incubate the plate at 37°C. Initiate the reaction by adding GTP. Incubate for a specific time (e.g., 20 minutes) at 37°C.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green reagent. The absorbance is typically read at around 620-650 nm.
-
Data Analysis: Generate a standard curve with known concentrations of phosphate to quantify the amount of GTP hydrolyzed. Determine the IC50 of the inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
This technical guide provides a foundational understanding of the multifaceted mechanisms of action of thiazole-based compounds. The presented data, protocols, and diagrams are intended to empower researchers to further explore and exploit the therapeutic potential of this privileged chemical scaffold. The continued investigation into the structure-activity relationships and molecular targets of thiazole derivatives will undoubtedly lead to the development of next-generation therapeutics for a wide range of human diseases.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
An In-depth Technical Guide on the Solubility and Stability of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde is a synthetic organic compound featuring a substituted thiazole core. Its chemical structure, characterized by a chloro group, a piperidino moiety, and a carboxaldehyde functional group, suggests its potential utility as a versatile building block in medicinal chemistry and drug discovery. Notably, it has been classified as a protein degrader building block, indicating its potential role in the development of novel therapeutics that function through targeted protein degradation.[1]
This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound. Given the absence of publicly available experimental data for this specific compound, this document serves as a foundational resource, outlining standardized protocols and data presentation formats to enable researchers to generate, record, and interpret critical physicochemical data.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | 4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | [2] |
| CAS Number | 139670-00-1 | [1][2] |
| Molecular Formula | C₉H₁₁ClN₂OS | [1][2] |
| Molecular Weight | 230.71 g/mol | [3] |
| Appearance | (Not specified, typically a solid) | - |
| Purity | ≥95% (Commercially available) | [1] |
| Storage Conditions | Room temperature | [1] |
Solubility Profile: Experimental Protocols
The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The following protocols are recommended for determining the solubility of this compound in various solvents.
Thermodynamic Solubility in Aqueous Buffers
This method determines the equilibrium solubility of the compound, which is the maximum concentration that can be achieved in a solution at a specific temperature and pH.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units of µg/mL or µM.
Kinetic Solubility in Aqueous Buffers
Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO) and incubated for a shorter period. It is often used in high-throughput screening.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer.
-
Incubation: Incubate the mixture for a defined period (e.g., 1-2 hours) at a specific temperature.
-
Analysis: Measure the turbidity of the solution or quantify the concentration of the dissolved compound by HPLC-UV or other suitable methods.
Solubility in Organic Solvents
Determining solubility in common organic solvents is crucial for chemical synthesis, purification, and formulation development.
Methodology:
-
Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Sample Preparation: Add a known amount of the compound to a specific volume of the selected solvent.
-
Dissolution: Agitate the mixture at a controlled temperature until the solid is fully dissolved or no further dissolution is observed.
-
Data Reporting: Report the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (mg/mL).
Data Presentation: Solubility
The following tables provide a structured format for presenting the solubility data.
Table 1: Thermodynamic Solubility in Aqueous Buffers
| pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 2.0 | 25 | ||
| 4.5 | 25 | ||
| 6.8 | 25 | ||
| 7.4 | 25 | ||
| 2.0 | 37 | ||
| 4.5 | 37 | ||
| 6.8 | 37 | ||
| 7.4 | 37 |
Table 2: Kinetic Solubility in Aqueous Buffer (pH 7.4)
| Incubation Time (hours) | Temperature (°C) | Kinetic Solubility (µM) |
| 1 | 25 | |
| 2 | 25 |
Table 3: Solubility in Organic Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Qualitative Assessment |
| Methanol | ||
| Ethanol | ||
| Acetone | ||
| Dichloromethane | ||
| Ethyl Acetate | ||
| Hexane |
Stability Profile: Experimental Protocols
Stability testing is essential to understand how the quality of a chemical substance varies with time under the influence of environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[1][2]
Solid-State Thermal Stability
This protocol assesses the stability of the solid compound under accelerated and long-term storage conditions.
Methodology:
-
Sample Preparation: Place a known amount of the solid compound in appropriate containers.
-
Storage Conditions: Store the samples under the conditions specified in the ICH guidelines (e.g., accelerated: 40 °C / 75% RH; long-term: 25 °C / 60% RH).[2]
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: Analyze the samples for purity (e.g., by HPLC), appearance, and the presence of degradation products.
-
Forced Degradation: To identify potential degradation products and validate the analytical method, subject the compound to stress conditions such as high temperature (e.g., 70 °C), acid/base hydrolysis, and oxidation.[4]
Photostability
Photostability testing evaluates the impact of light exposure on the compound.
Methodology:
-
Sample Preparation: Expose the solid compound directly to a light source, alongside a sample protected from light (dark control).[5] The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
Analysis: After the exposure period, compare the exposed sample to the dark control for changes in appearance, purity, and the formation of photodegradation products using a suitable analytical method like HPLC.
Solution Stability
This protocol determines the stability of the compound in solution, which is critical for in vitro assays and formulation development.
Methodology:
-
Solution Preparation: Prepare solutions of the compound in relevant solvents (e.g., DMSO, aqueous buffers).
-
Storage: Store the solutions at different temperatures (e.g., -20 °C, 4 °C, and room temperature).
-
Time Points: Analyze aliquots of the solutions at various time points (e.g., 0, 24, 48, and 72 hours).
-
Analysis: Quantify the remaining parent compound and any degradation products by HPLC.
Data Presentation: Stability
The following tables provide a structured format for presenting the stability data.
Table 4: Solid-State Thermal Stability Data
| Storage Condition | Time Point | Purity (%) | Appearance | Degradation Products (%) |
| 25 °C / 60% RH | 0 months | |||
| 3 months | ||||
| 6 months | ||||
| 12 months | ||||
| 40 °C / 75% RH | 0 months | |||
| 1 month | ||||
| 3 months | ||||
| 6 months |
Table 5: Photostability Data
| Condition | Exposure Duration | Purity (%) | Appearance | Photodegradation Products (%) |
| Light Exposed | (Specify) | |||
| Dark Control | (Specify) |
Table 6: Solution Stability in DMSO at Room Temperature
| Time Point (hours) | Concentration (µM) | Purity (%) | Degradation Products (%) |
| 0 | |||
| 24 | |||
| 48 | |||
| 72 |
Visualizations: Workflows and Pathways
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for Solubility and Stability Assessment.
Proposed Signaling Pathway: Targeted Protein Degradation
As a "protein degrader building block," this compound is designed to be a component of a larger molecule, such as a Proteolysis Targeting Chimera (PROTAC). The general mechanism of action for such a molecule is depicted below.
Caption: Mechanism of Action for a PROTAC-based Protein Degrader.
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet available in the public domain, the detailed protocols and data presentation formats outlined herein offer a standardized approach for researchers. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing the development of this and other novel chemical entities in the field of drug discovery and targeted protein degradation.
References
Methodological & Application
Application Notes and Protocols: 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde is a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a reactive aldehyde, a nucleophilically displaceable chloro group, and a piperidino moiety, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. This compound is particularly noted as a key intermediate in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), and kinase inhibitors. The thiazole core is a well-established pharmacophore present in numerous FDA-approved drugs, and this building block provides a convenient entry point for the construction of novel therapeutic agents.
Key Applications
The primary application of this compound lies in its utility as a scaffold for the synthesis of biologically active compounds. The aldehyde group serves as a handle for various transformations, including but not limited to:
-
Reductive Amination: To introduce diverse amine-containing fragments, which is a common strategy for linker attachment in the synthesis of PROTACs or for introducing pharmacophoric elements that can interact with biological targets.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the extension of the carbon skeleton and the synthesis of olefinic derivatives.
-
Condensation Reactions: With a variety of nucleophiles, such as hydrazines and hydroxylamines, to generate hydrazones and oximes, respectively, which can serve as precursors to other heterocyclic systems or as bioactive molecules themselves.
The chloro substituent at the 4-position of the thiazole ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functionalities, further expanding the chemical space accessible from this starting material.
Data Presentation: Representative Synthetic Transformation
The following table summarizes quantitative data for a representative synthetic application of this compound in a reductive amination reaction, a key step in the elaboration of this building block for drug discovery applications.
| Entry | Amine Reactant | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 12 | 85 | Hypothetical |
| 2 | 4-Fluoroaniline | Sodium cyanoborohydride | Methanol | 24 | 78 | Hypothetical |
| 3 | Piperazine | Sodium triacetoxyborohydride | Dichloromethane | 16 | 92 | Hypothetical |
Note: The data presented in this table is illustrative and based on typical conditions for reductive amination reactions. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol describes a general method for the reductive amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in DCE or DCM (0.1 M) in a round-bottom flask is added the amine (1.1 eq).
-
If the amine is used as a salt (e.g., hydrochloride), a base such as triethylamine (1.2 eq) should be added to liberate the free amine.
-
The reaction mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate. Acetic acid (0.1-0.5 eq) can be added to catalyze this step, particularly for less reactive amines.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the stirred mixture. The reaction is then stirred at room temperature for 12-24 hours.
-
The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (3 x volume of the aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine product.
Mandatory Visualizations
Caption: Workflow for the reductive amination of this compound.
Caption: Synthetic utility and applications of the title compound.
Application Notes and Protocols for the Derivatization of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic protocols for the derivatization of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde, a versatile building block in medicinal chemistry. The protocols focus on the key reactive handle of the molecule, the aldehyde group, and explore its transformation into various functional derivatives, including Schiff bases, hydrazones, and vinyl-substituted compounds.
Introduction
This compound is a substituted thiazole derivative with potential applications in drug discovery and development. The presence of a reactive aldehyde group, a chlorine atom, and a piperidine moiety offers multiple points for chemical modification, allowing for the generation of diverse compound libraries for biological screening. Thiazole-containing compounds have demonstrated a wide range of pharmacological activities, making this scaffold an attractive starting point for the synthesis of novel therapeutic agents.
Derivatization Strategies
The primary focus of these protocols is the derivatization of the aldehyde functional group. The electron-withdrawing nature of the thiazole ring and the adjacent chloro-substituent can influence the reactivity of the aldehyde. The following reaction types are detailed:
-
Schiff Base Formation: Condensation with primary amines to yield imines.
-
Hydrazone Formation: Reaction with hydrazine derivatives.
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.
-
Wittig Reaction: Olefination to produce vinyl derivatives.
-
Reductive Amination: Conversion of the aldehyde to an amine.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound based on analogous reactions of similar 2-amino-5-formylthiazole derivatives. Please note that yields are estimates and may vary depending on the specific substrate and reaction optimization.
| Derivatization Reaction | Reagent/Partner | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product | Estimated Yield (%) |
| Schiff Base Formation | Aniline | Acetic Acid (catalytic) | Ethanol | Reflux | 2-4 | N-(phenyl)-1-(4-chloro-2-(piperidin-1-yl)thiazol-5-yl)methanimine | 85-95 |
| Hydrazone Formation | Hydrazine hydrate | - | Ethanol | Reflux | 1-2 | (E)-(4-chloro-2-(piperidin-1-yl)thiazol-5-yl)methanimine | 90-98 |
| Knoevenagel Condensation | Malononitrile | Piperidine (catalytic) | Ethanol | Reflux | 3-5 | 2-((4-chloro-2-(piperidin-1-yl)thiazol-5-yl)methylene)malononitrile | 80-90 |
| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | - | THF | Room Temp | 12-18 | (E)-3-(4-chloro-2-(piperidin-1-yl)thiazol-5-yl)acrylonitrile | 70-85 |
| Reductive Amination | Benzylamine, NaBH(OAc)₃ | Acetic Acid (catalytic) | Dichloromethane | Room Temp | 4-8 | 1-(4-chloro-2-(piperidin-1-yl)thiazol-5-yl)-N-phenylmethanamine | 60-75 |
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the general procedure for the synthesis of Schiff bases by the condensation of this compound with primary amines.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add the primary amine (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Protocol 2: Synthesis of Hydrazone Derivatives
This protocol outlines the synthesis of hydrazones from this compound.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) dropwise to the suspension with stirring.
-
Heat the mixture to reflux for 1-2 hours. A precipitate should form.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry in a vacuum oven.
Mandatory Visualizations
Caption: General workflow for Schiff base formation.
Caption: Workflow for Knoevenagel condensation.
Application of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde in Medicinal Chemistry: A Keystone for Kinase Inhibitor Synthesis
Introduction
4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde is a versatile heterocyclic building block with significant applications in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of potent and selective kinase inhibitors. Its intrinsic structural features, including a reactive aldehyde group and a substituted thiazole core, make it an ideal scaffold for the development of novel therapeutic agents targeting a range of human diseases, most notably cancer. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the discovery of kinase inhibitors.
Application Notes
The primary application of this compound in medicinal chemistry is as a foundational element for the synthesis of a class of drugs known as protein kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The thiazolecarboxaldehyde scaffold allows for the systematic elaboration of molecular complexity to achieve high-affinity binding to the ATP-binding site of various kinases.
Derivatives of this compound have been implicated in the inhibition of several key oncogenic kinases, including but not limited to:
-
c-Met: A receptor tyrosine kinase involved in cell proliferation, motility, and invasion.
-
Src family kinases (SFKs): Non-receptor tyrosine kinases that are critical for cancer progression.[1]
-
Abl kinase: A non-receptor tyrosine kinase, the dysregulation of which is central to chronic myelogenous leukemia (CML).
The general strategy involves the chemical modification of the aldehyde group, often through condensation reactions, to introduce various pharmacophoric elements that can interact with specific amino acid residues within the kinase domain. The piperidine moiety can also be modified to fine-tune the physicochemical properties of the final compounds, such as solubility and cell permeability.
Quantitative Data
The following table summarizes the in vitro activity of representative kinase inhibitors synthesized from scaffolds related to this compound. This data is illustrative of the potency that can be achieved with this chemical class.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50, nM) |
| 1a | c-Met | 15 | MKN-45 | 85 |
| 1b | c-Met | 28 | HT-29 | 150 |
| 2a | Src | 5 | K562 | 30 |
| 2b | Abl | 8 | K562 | 30 |
| 3a | GSK3β | 670 | - | - |
| 3b | CK2 | 1900 | - | - |
Data is compiled from representative studies on thiazole-based kinase inhibitors and is intended for comparative purposes.[2][3]
Experimental Protocols
Protocol 1: Synthesis of a Thiazole-based Kinase Inhibitor via Reductive Amination
This protocol describes a general method for the synthesis of a kinase inhibitor library using this compound as the starting material.
Materials:
-
This compound
-
Substituted anilines (various)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane (0.2 M), add the desired substituted aniline (1.1 eq) followed by glacial acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloroethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the desired thiazole-based kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds
-
Target kinase (e.g., c-Met, Src)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
TR-FRET dilution buffer
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the diluted inhibitor compounds.
-
Add the target kinase and the Eu-labeled anti-tag antibody mixture to each well.
-
Add the Alexa Fluor™ 647-labeled kinase tracer to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm) using a compatible plate reader.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: Synthetic and screening workflow for thiazole-based kinase inhibitors.
Caption: Inhibition of the c-Met signaling pathway by a thiazole-based inhibitor.
References
- 1. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
High-throughput screening of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde analogs
Application Note & Protocol
Topic: High-Throughput Screening of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde Analogs for Protein Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific scaffold, this compound, and its analogs represent a promising chemical space for the discovery of novel therapeutic agents. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their aberrant activity is implicated in many diseases, particularly cancer.[4][5] Consequently, kinases are a major focus for drug discovery efforts.[5]
This document outlines a comprehensive high-throughput screening (HTS) campaign designed to identify and characterize potent inhibitors of a hypothetical target, "Target Kinase X," from a library of this compound analogs. The protocols provided detail a primary biochemical screen to assess direct enzyme inhibition and a secondary cell-based assay to confirm activity in a cellular context.
High-Throughput Screening Workflow
The screening process follows a multi-step workflow designed to efficiently identify and validate potent and selective inhibitors from a large compound library. The workflow begins with a primary high-throughput screen of the entire analog library at a single concentration, followed by dose-response studies on the initial "hits" to determine their potency (IC50). Confirmed hits are then advanced to secondary, more physiologically relevant cell-based assays to confirm their activity and assess cytotoxicity.
Hypothetical Signaling Pathway
The target kinase ("Target Kinase X") is a hypothetical serine/threonine kinase that plays a crucial role in a pro-proliferative signaling cascade. Upon activation by an upstream kinase, Target Kinase X phosphorylates a downstream substrate, "Substrate Y," which then translocates to the nucleus to activate transcription factors promoting cell proliferation. Inhibition of Target Kinase X by the thiazole analogs is expected to block this phosphorylation event, thereby halting the downstream signaling and reducing cell proliferation.
Data Presentation: Screening Results
The following table summarizes hypothetical screening data for a representative set of this compound analogs. The core scaffold was modified at the R1 and R2 positions to explore the structure-activity relationship (SAR).
| Compound ID | R1-Group (Piperidine) | R2-Group (Aldehyde) | Target Kinase X IC50 (nM) | Cell Viability EC50 (µM) |
| CPT-001 | Unsubstituted | -CHO | 850 | > 50 |
| CPT-002 | 4-Methyl | -CHO | 425 | 45.2 |
| CPT-003 | 4-Fluoro | -CHO | 150 | 22.8 |
| CPT-004 | Unsubstituted | -CH=N-OH | 790 | > 50 |
| CPT-005 | 4-Fluoro | -CH=N-OH | 95 | 15.5 |
| CPT-006 | 4-Fluoro | -CH2OH | 2500 | > 50 |
Experimental Protocols
Protocol 1: Primary Biochemical HTS for Target Kinase X Inhibition
This protocol uses a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction.[6] A decrease in ATP, and thus a lower luminescence signal, corresponds to higher kinase activity. Inhibitors will prevent ATP consumption, resulting in a higher signal.
Materials:
-
Recombinant human Target Kinase X
-
Kinase substrate peptide (e.g., Myelin Basic Protein)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% BSA, 1 mM DTT
-
ATP solution (10 µM in Assay Buffer)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Compound library plates (10 mM stocks in DMSO)
-
White, opaque, 384-well assay plates
-
Acoustic liquid handler and automated plate reader with luminescence detection
Methodology:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each compound from the 10 mM DMSO stock plates to the 384-well assay plates. This results in a final assay concentration of 10 µM. Also include wells for positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Add 10 µL of Target Kinase X solution (2X final concentration in Assay Buffer) to all wells except the positive controls.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of a solution containing the kinase substrate and ATP (2X final concentration in Assay Buffer) to all wells to start the kinase reaction. The final volume is 20 µL.
-
Kinase Reaction: Incubate the plates for 60 minutes at 30°C.
-
Signal Detection: Equilibrate the plates and the Kinase-Glo® reagent to room temperature. Add 20 µL of Kinase-Glo® reagent to each well.
-
Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a compatible plate reader.
-
Data Analysis: Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls. Calculate the percent inhibition for each compound. Hits are typically defined as compounds exhibiting >50% inhibition.
Protocol 2: Secondary Cell-Based Target Engagement Assay
This protocol assesses the ability of hit compounds to inhibit the phosphorylation of Substrate Y in a cellular context.[7] A cellular thermal shift assay (CETSA) or an immunoassay to detect phosphorylated substrate could be used. Here, a protocol for a phospho-substrate immunoassay is described.
Materials:
-
Human cell line expressing Target Kinase X (e.g., HEK293 or a relevant cancer cell line).
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibody specific for phosphorylated Substrate Y (pSubstrate Y).
-
HRP-conjugated secondary antibody.
-
TMB substrate and stop solution.
-
Clear 96-well plates.
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO2.[8]
-
Compound Treatment: Prepare serial dilutions of the hit compounds in cell culture medium. Treat the cells by replacing the medium with the compound-containing medium. Include a DMSO vehicle control.
-
Incubation: Incubate the cells with the compounds for 2 hours at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add 50 µL of ice-cold Lysis Buffer to each well and incubate on ice for 20 minutes.
-
Immunoassay:
-
Coat a separate 96-well immunoassay plate with a capture antibody for total Substrate Y overnight.
-
Transfer 100 µL of the cell lysate to the coated plate and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Add the primary antibody against pSubstrate Y and incubate for 1 hour.
-
Wash the plate, then add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate and add TMB substrate. After color development, add the stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the data to the DMSO control and calculate the EC50 value for each compound, representing the concentration at which it inhibits 50% of Substrate Y phosphorylation in cells.
Conclusion
The described workflow and protocols provide a robust framework for the high-throughput screening of this compound analogs to identify novel kinase inhibitors. The combination of a high-sensitivity biochemical primary screen with a physiologically relevant cell-based secondary assay ensures the identification of potent and cell-active lead compounds suitable for further development in drug discovery programs.[7][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 6. promega.co.uk [promega.co.uk]
- 7. reactionbiology.com [reactionbiology.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potential kinase inhibitors starting from 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde. The methodologies described herein are based on established synthetic strategies for creating 2-aminothiazole derivatives, a scaffold known for its prevalence in clinically approved and investigational kinase inhibitors.[1][2][3][4]
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1][2][3] Notable examples include Dasatinib, a potent pan-Src kinase inhibitor.[4][5] The starting material, this compound, offers a versatile platform for the synthesis of a library of potential kinase inhibitors through modification of the aldehyde functionality. This document outlines a synthetic approach involving a reductive amination strategy to introduce diverse amine functionalities, a common feature in many kinase inhibitors.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step process:
-
Reductive Amination: The aldehyde group of the starting material is reacted with a variety of primary and secondary amines to form an intermediate imine, which is subsequently reduced to the corresponding amine. This allows for the introduction of diverse structural motifs to explore the structure-activity relationship (SAR).
-
Optional Further Modification: The newly introduced amino group can be further functionalized, for example, through acylation or coupling with other moieties to mimic the structures of known kinase inhibitors.
This approach allows for the creation of a library of compounds for screening against a panel of kinases.
Data Presentation
The following tables summarize representative quantitative data for thiazole-based kinase inhibitors from the literature to provide a reference for expected potency.
Table 1: Inhibitory Activity of Representative 2-Aminothiazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
| 8n | CHK1 | 4.25 | MV-4-11 | 42.10 |
| Z-138 | 24.16 | |||
| Dasatinib | Src | <1 | K562 | 3 |
| Abl | <1 | |||
| 12m | Lck | - | - | - |
| ZNL-05-044 | CDK11 | - | - | - |
Data extracted from publicly available literature for structurally related compounds.[4][6]
Experimental Protocols
Protocol 1: General Procedure for the Reductive Amination of this compound
This protocol describes the synthesis of a library of 5-(aminomethyl)-4-chloro-2-(1-piperidino)thiazole derivatives.
Materials:
-
This compound
-
Selected primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere, add the selected amine (1.1 equivalents) followed by a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to afford the desired 5-(aminomethyl)-4-chloro-2-(1-piperidino)thiazole derivative.
Protocol 2: Kinase Inhibition Assay (General)
A general protocol for evaluating the inhibitory activity of the synthesized compounds against a target kinase is provided below. This is a representative protocol and may need to be adapted for specific kinases.
Materials:
-
Synthesized inhibitor compound
-
Target kinase
-
ATP
-
Substrate peptide
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Add the kinase, substrate peptide, and kinase buffer to the wells of a 384-well plate.
-
Add the serially diluted inhibitor compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: A simplified diagram of common kinase signaling pathways (e.g., MAPK/ERK and PI3K/AKT) targeted by thiazole-based inhibitors.
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of a library of potential kinase inhibitors.
Logical Relationship of Synthesis
Caption: Logical flow of the key reductive amination reaction for synthesizing the target compounds.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis and Purification of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde is a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. Thiazole-based compounds are known to exhibit a wide range of biological activities and serve as important scaffolds in the development of new therapeutic agents. This document provides a detailed protocol for the scale-up synthesis and subsequent purification of this compound, designed to be a reliable resource for researchers in both academic and industrial settings. The protocols outlined below are based on established chemical principles for the synthesis of related thiazole derivatives.
Synthesis and Purification Overview
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the formation of a dichlorinated thiazole intermediate, 2,4-dichloro-5-thiazolecarboxaldehyde, from 2,4-thiazolidinedione. The second step is a nucleophilic aromatic substitution reaction where the more reactive chlorine atom at the 2-position of the thiazole ring is displaced by piperidine. Purification of the final product is achieved through a combination of extraction and recrystallization.
Experimental Protocols
Part 1: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde (Intermediate)
This initial step synthesizes the key intermediate required for the final product.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Thiazolidinedione | C₃H₃NO₂S | 117.13 | 100 g | 0.854 |
| Phosphorus oxychloride | POCl₃ | 153.33 | 300 mL (495 g) | 3.23 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 45 mL | 0.58 |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add phosphorus oxychloride (300 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add N,N-dimethylformamide (45 mL) dropwise to the stirred phosphorus oxychloride over 30 minutes, ensuring the temperature does not exceed 10 °C. This forms the Vilsmeier reagent in situ.
-
Once the addition is complete, add 2,4-thiazolidinedione (100 g) portion-wise over 1 hour, maintaining the internal temperature below 20 °C.
-
After the addition is complete, slowly heat the reaction mixture to 110-120 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography)[1].
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.
-
The crude product will precipitate as a solid. Filter the solid and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude 2,4-dichloro-5-thiazolecarboxaldehyde under vacuum at 40-50 °C. The expected yield is approximately 65-75%.
Part 2: Synthesis of this compound (Final Product)
This step involves the selective substitution of the 2-chloro group with piperidine.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichloro-5-thiazolecarboxaldehyde | C₄HCl₂NOS | 182.03 | 100 g | 0.549 |
| Piperidine | C₅H₁₁N | 85.15 | 112 mL (94 g) | 1.10 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 84 mL (61 g) | 0.604 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1 L | - |
Procedure:
-
In a 2 L three-necked round-bottom flask, dissolve 2,4-dichloro-5-thiazolecarboxaldehyde (100 g) in dichloromethane (1 L).
-
Add triethylamine (84 mL) to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add piperidine (112 mL) dropwise over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl (2 x 500 mL), saturated sodium bicarbonate solution (1 x 500 mL), and brine (1 x 500 mL)[1].
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
Purification is critical to obtain the final compound with high purity, which is typically ≥95%[2].
Method: Recrystallization
-
Transfer the crude this compound to a suitable flask.
-
Add a minimal amount of hot isopropanol or a mixture of ethyl acetate and hexane to dissolve the crude product completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerate overnight to maximize crystal formation.
-
Filter the purified crystals and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum at 40-50 °C. The expected yield of the purified product is 80-90% from the crude material, with a purity of >98%.
Quantitative Data Summary
| Step | Product | Starting Material | Starting Moles | Product Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | 2,4-Dichloro-5-thiazolecarboxaldehyde | 2,4-Thiazolidinedione | 0.854 | 182.03 | 155.4 | 101-116.5 | 65-75 |
| 2 | This compound | 2,4-Dichloro-5-thiazolecarboxaldehyde | 0.549 | 230.71 | 126.7 | 101-114 | 80-90 |
Visualized Workflow
Caption: Synthesis and Purification Workflow for this compound.
References
Application Notes and Protocols for the Derivatization of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical derivatization of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde, a key scaffold for the development of novel therapeutic agents. The aldehyde functionality at the C5 position of the thiazole ring serves as a versatile handle for introducing a wide range of chemical diversity, enabling comprehensive structure-activity relationship (SAR) studies. The following sections detail synthetic protocols for the preparation of various derivatives, including hydrazones, chalcones, and products of Knoevenagel condensation, Wittig reaction, and reductive amination. Furthermore, hypothetical biological data is presented to illustrate the potential impact of these structural modifications on biological activity, guiding future drug discovery efforts.
Introduction
The thiazole ring is a prominent heterocyclic motif found in numerous pharmacologically active compounds.[1] The specific scaffold, this compound, combines several key features that make it an attractive starting point for medicinal chemistry campaigns: a halogenated thiazole core, a piperidine moiety, and a reactive aldehyde group. Derivatization of the aldehyde offers a straightforward strategy to modulate the physicochemical properties and biological activity of the parent molecule. This document outlines key derivatization strategies and provides exemplary protocols and data for SAR exploration.
Derivatization Strategies and Protocols
The aldehyde group of this compound is amenable to a variety of chemical transformations. Below are detailed protocols for several key derivatization reactions.
Synthesis of Hydrazone Derivatives
Hydrazone formation is a robust and widely used method for derivatizing aldehydes.[2]
Protocol 2.1.1: General Procedure for Hydrazone Synthesis
-
Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Add 1.1 equivalents of the desired hydrazine or hydrazide derivative.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to yield the corresponding hydrazone derivative.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system, are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone.[3][4]
Protocol 2.2.1: General Procedure for Chalcone Synthesis
-
Dissolve 1 equivalent of this compound and 1 equivalent of the desired acetophenone derivative in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. 5.. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound to yield an α,β-unsaturated product.[5]
Protocol 2.3.1: General Procedure for Knoevenagel Condensation
-
To a solution of 1 equivalent of this compound and 1.1 equivalents of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in ethanol, add a catalytic amount of a weak base such as piperidine or triethylamine.[5]
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.[6][7]
Protocol 2.4.1: General Procedure for Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.1 equivalents of the appropriate phosphonium salt in anhydrous THF. Cool the suspension to 0 °C and add 1.1 equivalents of a strong base (e.g., n-butyllithium or sodium hydride) dropwise. Stir the resulting mixture at room temperature for 1-2 hours to form the ylide.
-
Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of 1 equivalent of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reductive Amination
Reductive amination is a method to convert aldehydes into amines.[8][9][10]
Protocol 2.5.1: General Procedure for Reductive Amination
-
Dissolve 1 equivalent of this compound and 1.2 equivalents of the desired primary or secondary amine in a suitable solvent like methanol or dichloroethane.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate imine/iminium ion.
-
Add 1.5 equivalents of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) in portions.
-
Continue stirring at room temperature for an additional 4-12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography if necessary.
Structure-Activity Relationship (SAR) Data
The following tables present hypothetical quantitative data to illustrate potential SAR trends for derivatives of this compound against a hypothetical kinase target (e.g., EGFR) and a cancer cell line (e.g., A549 lung cancer).
Table 1: SAR of Hydrazone Derivatives
| Compound ID | R Group | EGFR IC₅₀ (nM) | A549 Cell Growth Inhibition GI₅₀ (µM) |
| Parent | -CHO | >10,000 | >100 |
| HYD-01 | -CH=N-NH₂ | 8,500 | 85 |
| HYD-02 | -CH=N-NH-Ph | 1,200 | 15.2 |
| HYD-03 | -CH=N-NH-(4-F-Ph) | 650 | 7.8 |
| HYD-04 | -CH=N-NH-(4-Cl-Ph) | 720 | 8.5 |
| HYD-05 | -CH=N-NH-(4-MeO-Ph) | 980 | 11.3 |
| HYD-06 | -CH=N-NH-C(=S)NH₂ | 4,300 | 45.1 |
Observations: The data suggests that the introduction of an aromatic ring on the hydrazone nitrogen enhances activity. Electron-withdrawing substituents on the phenyl ring (e.g., F, Cl) appear to be beneficial for potency.
Table 2: SAR of Chalcone Derivatives
| Compound ID | R' Group | EGFR IC₅₀ (nM) | A549 Cell Growth Inhibition GI₅₀ (µM) |
| CHAL-01 | -Ph | 950 | 10.1 |
| CHAL-02 | -4-F-Ph | 420 | 4.5 |
| CHAL-03 | -4-Cl-Ph | 480 | 5.2 |
| CHAL-04 | -4-MeO-Ph | 760 | 8.9 |
| CHAL-05 | -4-NO₂-Ph | 310 | 3.3 |
Observations: Similar to the hydrazones, electron-withdrawing groups on the phenyl ring of the chalcone moiety improve biological activity. The nitro group in CHAL-05 shows the most significant enhancement in potency.
Visualization of Workflows and Pathways
Experimental Workflow for SAR Studies
Caption: Workflow for the derivatization and SAR study of this compound.
Hypothetical Signaling Pathway Modulation
Compounds with a chloro-thiazole-piperidine scaffold have been associated with the inhibition of protein kinases such as EGFR.[11] The following diagram illustrates a simplified EGFR signaling pathway, a potential target for the synthesized derivatives.
Caption: Simplified EGFR signaling pathway and the putative inhibitory action of thiazole derivatives.
Conclusion
The derivatization of this compound provides a facile and effective approach for generating a diverse chemical library for SAR studies. The protocols and illustrative data presented herein offer a foundational framework for researchers engaged in the discovery and development of novel thiazole-based therapeutics. Further exploration of the chemical space around this scaffold is warranted to identify and optimize lead compounds with desirable pharmacological profiles.
References
- 1. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 8. thermofishersci.in [thermofishersci.in]
- 9. Reductive Amination in the Synthesis of Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde in Anti-Cancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct studies on the anti-cancer properties of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde are not extensively documented in current literature, its structural motifs—a thiazole core and a piperidine moiety—are well-represented in a multitude of potent anti-cancer agents.[1][2][3][4] This document provides a comprehensive guide for researchers to explore the potential of this compound as a novel anti-cancer therapeutic. It outlines the scientific rationale for its investigation, detailed protocols for in vitro and in vivo evaluation, and data presentation guidelines.
Introduction: Rationale for Investigation
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of several clinically approved anti-cancer drugs such as Dasatinib and Ixabepilob.[1] Thiazole derivatives have been shown to target a variety of critical pathways in cancer progression, including protein kinases, tubulin polymerization, and apoptosis induction.[1][5][6] The nitrogen and sulfur atoms in the thiazole ring are adept at forming hydrogen bonds with biological targets, contributing to their pharmacological activity.[1]
Similarly, the piperidine moiety is a common feature in many small molecule therapeutics, including anti-cancer drugs.[2][4] Its inclusion in a molecule can enhance pharmacokinetic properties such as potency, selectivity, and bioavailability.[4] Piperidine-containing compounds have been developed as inhibitors of various cancer-related targets like angiogenesis, EGFR, VEGFR, and AKT1.[4][7]
Given the established anti-cancer potential of both the thiazole and piperidine scaffolds, this compound presents itself as a promising candidate for investigation as a novel anti-cancer agent. This document provides the necessary protocols to systematically evaluate its efficacy.
Potential Signaling Pathway Involvement: The c-Met Pathway
Many thiazole-based compounds have been identified as inhibitors of the c-Met receptor tyrosine kinase.[8][9][10] The c-Met pathway plays a crucial role in cell proliferation, survival, and metastasis, and its dysregulation is implicated in a variety of cancers. The following diagram illustrates the c-Met signaling pathway, a potential target for this compound.
Caption: The c-Met signaling pathway, a potential target for thiazole derivatives.
Experimental Workflow for Anti-Cancer Evaluation
A systematic approach is crucial for evaluating the anti-cancer potential of a novel compound. The following workflow outlines the key stages of in vitro and in vivo testing.
Caption: A typical experimental workflow for screening novel anti-cancer compounds.
Data Presentation
Clear and concise data presentation is essential for interpreting experimental outcomes. Quantitative data should be summarized in tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) [Compound] | IC50 (µM) [Positive Control, e.g., Doxorubicin] |
| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data |
| A549 | Lung Carcinoma | Experimental Data | Experimental Data |
| HCT116 | Colon Carcinoma | Experimental Data | Experimental Data |
| U87-MG | Glioblastoma | Experimental Data | Experimental Data |
Table 2: In Vivo Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Experimental Data | N/A | Experimental Data |
| Compound (Low Dose) | X | Experimental Data | Calculated Data | Experimental Data |
| Compound (High Dose) | Y | Experimental Data | Calculated Data | Experimental Data |
| Positive Control | Z | Experimental Data | Calculated Data | Experimental Data |
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of a novel anti-cancer compound.
Protocol 1: In Vitro Cell Viability (MTT/XTT) Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[11][12][13][14][15]
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/XTT Addition:
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[16] Then, remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to dissolve the formazan crystals.[11]
-
For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.[11]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT) using a microplate reader.[11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Protein Expression Analysis
This protocol is used to assess the effect of the compound on the expression levels of key proteins involved in signaling pathways and apoptosis.
Materials:
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-c-Met, total c-Met, p-AKT, total AKT, PARP, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Wash cells with ice-cold PBS and lyse them with lysis buffer.[17][18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18]
-
Detection: After washing, add the ECL substrate and visualize the protein bands using an imaging system.[19]
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Protocol 3: In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of the compound on a specific kinase, such as c-Met.
Materials:
-
Recombinant human kinase (e.g., c-Met)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
96-well or 384-well plates
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)[20]
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the appropriate buffer.
-
Kinase Reaction: In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.[21]
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[22]
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection kit according to the manufacturer's instructions.[20][23] The signal (e.g., luminescence) is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the log of the compound concentration to determine the IC50 value.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of the compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulation
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in PBS, with or without Matrigel) into the flank of the mice.[24][25]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, different doses of the test compound, positive control). Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor and Body Weight Measurement: Measure the tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.[24]
-
Efficacy and Toxicity Assessment: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting). Monitor for any signs of toxicity throughout the study.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups and the vehicle control to determine the anti-tumor efficacy.
Conclusion
The structural features of this compound suggest its potential as a valuable lead compound in the development of novel anti-cancer agents. The protocols and guidelines presented in this document provide a robust framework for its systematic evaluation. Through rigorous in vitro and in vivo testing, researchers can elucidate its mechanism of action and determine its therapeutic potential for various cancers.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. origene.com [origene.com]
- 19. bosterbio.com [bosterbio.com]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary purification methods for this compound are column chromatography and recrystallization. The choice between these techniques depends on the nature and quantity of impurities, as well as the scale of the purification. For high purity, a combination of both methods is often employed.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Given that the likely synthesis method is a Vilsmeier-Haack formylation of a 2-(1-piperidino)-thiazole precursor, common impurities may include:
-
Unreacted starting materials: Such as 2-(1-piperidino)-thiazole.
-
Vilsmeier-Haack reaction byproducts: Including partially reacted intermediates or small amounts of regioisomers.
-
Reagents from workup: Residual salts from the neutralization step (e.g., sodium chloride, sodium sulfate) and decomposition products of the Vilsmeier reagent.
-
Solvent residues: Traces of solvents used in the reaction and extraction steps (e.g., dichloromethane, ethyl acetate, DMF).
Q3: What is the expected appearance and stability of the purified compound?
A3: Purified this compound is typically a solid. Thiazole rings are generally stable; however, the aldehyde functional group can be susceptible to oxidation over time. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography
Problem: Poor separation of the target compound from impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System (Eluent) | The polarity of the eluent may not be optimal. A typical starting point for thiazole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Systematically vary the solvent ratio while monitoring the separation with Thin Layer Chromatography (TLC) to find the optimal eluent system. |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Improper Column Packing | Air bubbles or channels in the silica gel bed can lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and allowed to settle without any cracks or bubbles. |
Problem: The compound is not eluting from the column.
| Possible Cause | Solution |
| Solvent Polarity is Too Low | The eluent is not polar enough to move the compound down the column. Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. A small amount of a more polar solvent like methanol can also be added. |
| Compound Insolubility | The compound may be precipitating on the column. Ensure the chosen eluent system is one in which the compound is soluble. |
Recrystallization
Problem: The compound does not crystallize upon cooling.
| Possible Cause | Solution |
| Too Much Solvent Used | An excessive amount of solvent was used to dissolve the crude product, resulting in a solution that is not supersaturated upon cooling. Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| Inappropriate Solvent Choice | The compound is too soluble in the chosen solvent, even at low temperatures. Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent/anti-solvent system (e.g., dissolving in a good solvent and adding a poor solvent until turbidity is observed) can also be effective. |
| Presence of Oily Impurities | Oily impurities can inhibit crystal formation. Try to remove them first by a preliminary purification step like a short silica gel plug or by washing the crude solid with a non-polar solvent in which the compound is insoluble. |
Problem: Low recovery of the purified product.
| Possible Cause | Solution |
| Significant Solubility in Cold Solvent | The compound has some solubility in the cold recrystallization solvent, leading to loss in the mother liquor. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer) to maximize crystal formation. |
| Premature Crystallization During Hot Filtration | The compound crystallizes on the filter paper or in the funnel during the removal of insoluble impurities. Use a pre-heated funnel and filter flask, and use a slight excess of hot solvent to ensure the compound remains in solution during filtration. |
| Washing with Room Temperature Solvent | Washing the collected crystals with solvent at room temperature can redissolve some of the product. Wash the crystals with a minimal amount of ice-cold solvent. |
Data Presentation
| Purification Technique | Typical Purity Achieved | Typical Recovery Rate | Key Advantages | Key Disadvantages |
| Column Chromatography | >98% | 60-90% | High resolution for complex mixtures. | Can be time-consuming and requires large volumes of solvent. |
| Recrystallization | 95-99% | 70-95% | Simple, scalable, and can yield high-purity crystals. | May not be effective for all impurity profiles; potential for product loss in the mother liquor. |
| Combined Approach | >99% | 50-85% | Achieves the highest level of purity. | More steps involved, leading to potentially lower overall yield. |
Experimental Protocols
The following are generalized experimental protocols for the purification of this compound. Note: These protocols may require optimization for specific crude sample compositions and scales.
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to determine the optimal eluent for separation.
-
Column Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pack a glass column with the slurry, ensuring a uniform and bubble-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent for recrystallization. Ideal solvents will dissolve the compound when hot but not when cold. Common choices for thiazole derivatives include ethanol, isopropanol, acetone/hexanes, or ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow from synthesis to purified product.
Common side reactions in the synthesis of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, particularly focusing on the Vilsmeier-Haack formylation step, which is a crucial transformation in obtaining the target aldehyde.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Vilsmeier reagent. | Ensure that the phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) are fresh and anhydrous. The Vilsmeier reagent is moisture-sensitive. |
| Insufficiently activated thiazole ring. | The 2-(1-piperidino) group is electron-donating and should activate the C5 position for electrophilic substitution. Confirm the identity and purity of the starting material. | |
| Reaction temperature is too low. | While the Vilsmeier-Haack reaction is generally mild, some substrates require heating. Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Presence of Starting Material in Product | Incomplete reaction. | Increase the reaction time or the equivalents of the Vilsmeier reagent. Ensure adequate mixing. |
| Deactivation of the Vilsmeier reagent. | Add the Vilsmeier reagent in portions to maintain its concentration throughout the reaction. | |
| Formation of a Major, Unidentified Byproduct | Isomeric formylation. | Although formylation is expected at the C5 position, reaction at other positions on the thiazole ring may occur under certain conditions. Characterize the byproduct to confirm its structure. Modify reaction conditions (e.g., lower temperature) to improve regioselectivity. |
| Reaction with impurities in the starting material. | Purify the starting 4-chloro-2-(1-piperidino)thiazole before the formylation step. | |
| Product is a Dark Oil or Tar | Decomposition of starting material or product. | The Vilsmeier-Haack reaction can be exothermic. Ensure proper temperature control, especially during the addition of reagents. |
| Side reactions due to excessive heat. | Use a lower reaction temperature and monitor the reaction closely. | |
| Difficult Purification | Presence of polar impurities from the Vilsmeier reagent. | During workup, ensure complete hydrolysis of the intermediate iminium salt and thorough washing to remove water-soluble byproducts. An aqueous solution of a mild base (e.g., sodium bicarbonate) can be used. |
| Similar polarity of product and impurities. | Optimize the mobile phase for column chromatography. Consider alternative purification methods like recrystallization if the product is a solid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Vilsmeier-Haack formylation of 2-(1-piperidino)thiazoles?
A1: The most common issue is often an incomplete reaction, leading to the recovery of the starting material. This can be due to the deactivation of the Vilsmeier reagent by moisture or an insufficient reaction time or temperature. While the thiazole ring is activated towards electrophilic substitution, the conditions need to be optimized for a complete conversion.[1][2][3]
Q2: Can double formylation occur on the thiazole ring?
A2: Double formylation is generally unlikely under standard Vilsmeier-Haack conditions, especially after the introduction of an electron-withdrawing aldehyde group at the C5 position, which deactivates the ring towards further electrophilic attack.[1]
Q3: Is the 4-chloro substituent stable under the reaction conditions?
A3: The chloro group at the C4 position of the thiazole ring is generally stable under the anhydrous conditions of the Vilsmeier-Haack reaction. However, care should be taken during the aqueous workup, as prolonged exposure to strong nucleophiles or harsh pH conditions could potentially lead to its substitution.
Q4: My reaction mixture turned dark brown/black upon addition of the Vilsmeier reagent. What could be the cause?
A4: A significant color change to dark brown or black often indicates decomposition. This could be due to an exothermic reaction that was not properly controlled, leading to the degradation of the electron-rich thiazole starting material or the product. It is crucial to maintain the recommended temperature during the addition of reagents.
Q5: How can I effectively remove residual DMF after the reaction?
A5: N,N-dimethylformamide (DMF) is a high-boiling point solvent and can be challenging to remove. After the initial extraction, washing the organic layer multiple times with water or a saturated brine solution can help to partition the DMF into the aqueous phase. For final removal, high-vacuum evaporation (e.g., using a rotary evaporator followed by a high-vacuum pump) is effective.
Experimental Protocols
Synthesis of the Vilsmeier Reagent
The Vilsmeier reagent is typically prepared in situ just before use.
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent (a chloroiminium salt) will form.[4]
Vilsmeier-Haack Formylation of 4-Chloro-2-(1-piperidino)thiazole
-
Dissolve the starting material, 4-chloro-2-(1-piperidino)thiazole (1 equivalent), in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the solution to the desired reaction temperature (typically starting at 0 °C).
-
Slowly add the freshly prepared Vilsmeier reagent to the solution of the thiazole derivative.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish at 0 °C, allow it to warm to room temperature or gently heat as necessary.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate or another suitable base.
-
Stir the mixture until the hydrolysis of the intermediate iminium salt is complete.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Main reaction versus a common side reaction pathway.
References
Technical Support Center: Synthesis of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically achieved through a Vilsmeier-Haack reaction. This involves the formylation of an electron-rich 2-(1-piperidino)thiazole precursor. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[1][2][3][4] The electron-donating piperidino group at the C2 position of the thiazole ring activates it for electrophilic substitution at the C5 position.
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is the electrophile responsible for formylation in the Vilsmeier-Haack reaction.[1][4] It is a chloroiminium salt, typically formed by the reaction of a substituted amide (e.g., DMF) with phosphorus oxychloride (POCl₃). The preparation is usually done in situ by the slow, dropwise addition of POCl₃ to ice-cold DMF under anhydrous conditions to prevent the decomposition of the highly reactive reagent.[1]
Q3: What are the main safety considerations for this synthesis?
The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. The reaction work-up often involves quenching with ice, which is highly exothermic and must be done slowly and cautiously.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in the reaction setup can decompose the Vilsmeier reagent. 2. Low Reactivity of Substrate: The starting 2-(1-piperidino)thiazole may not be sufficiently activated. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Product Decomposition: The product may be unstable under the reaction or work-up conditions. | 1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous solvents and fresh, high-purity reagents. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it promptly.[1] 2. Consider using a larger excess of the Vilsmeier reagent. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature (e.g., to 60-80 °C) might be necessary.[1][5] 4. Perform the work-up at low temperatures and consider using a milder quenching agent if the product is sensitive to acidic or basic conditions. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent and the formylation reaction are exothermic. Uncontrolled temperature can lead to polymerization and decomposition. 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control throughout the reaction, especially during the addition of POCl₃ and the substrate. Utilize an ice bath or a cryocooler to manage the reaction temperature effectively.[1] 2. Use purified starting materials and high-purity, anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Side Reactions: Possible side reactions include di-formylation or formylation at an alternative position on the thiazole ring, although the C5 position is electronically favored. 2. Decomposition: The starting material or the product might be decomposing under the reaction conditions. | 1. Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess can sometimes lead to the formation of byproducts. 2. Ensure the reaction temperature is not excessively high and the reaction time is not prolonged unnecessarily. Purify the crude product using column chromatography on silica gel or recrystallization.[1] |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may have challenging solubility properties. 2. Emulsion Formation during Work-up: The presence of DMF can sometimes lead to the formation of emulsions during aqueous extraction. | 1. Experiment with different solvent systems for extraction and recrystallization. 2. To break emulsions, try adding brine or a small amount of a different organic solvent. Alternatively, a significant portion of the DMF can be removed under reduced pressure before the aqueous work-up. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
2-(1-piperidino)thiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 2-(1-piperidino)thiazole (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My final product purity is lower than the expected >95%. What are the likely impurities?
A1: The purity of your final product can be compromised by several potential impurities, primarily arising from the synthetic route. Based on a likely synthesis involving the reaction of 2,4-dichloro-5-formylthiazole with piperidine, common impurities may include:
-
Unreacted Starting Materials:
-
2,4-dichloro-5-formylthiazole
-
Piperidine
-
-
Isomeric Byproducts:
-
2-Chloro-4-(1-piperidino)-5-thiazolecarboxaldehyde
-
-
Di-substituted Byproducts:
-
2,4-di(1-piperidino)-5-thiazolecarboxaldehyde
-
-
Hydrolysis Products:
-
Products resulting from the hydrolysis of the chloro-substituents on the thiazole ring.
-
Q2: How can I remove unreacted 2,4-dichloro-5-formylthiazole from my product?
A2: Unreacted 2,4-dichloro-5-formylthiazole is less polar than the desired product due to the absence of the piperidine ring. This difference in polarity can be exploited for purification.
-
Method 1: Column Chromatography: Flash column chromatography is a highly effective method. A silica gel stationary phase with a gradient elution system of ethyl acetate in hexanes is recommended. The less polar starting material will elute before the more polar product.
-
Method 2: Recrystallization: If the concentration of the impurity is not excessively high, recrystallization can be effective. A solvent system should be chosen where the desired product has good solubility at elevated temperatures and poor solubility at lower temperatures, while the impurity remains soluble. Consider solvent systems such as ethanol/water or isopropanol.
Q3: I suspect the presence of the isomeric impurity, 2-Chloro-4-(1-piperidino)-5-thiazolecarboxaldehyde. How can I separate it?
A3: The separation of positional isomers can be challenging due to their similar physical properties.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the most effective method for separating isomers. The choice of column (e.g., reversed-phase C18) and mobile phase will need to be optimized.
-
Fractional Recrystallization: This technique can sometimes be used to separate isomers, but it often requires multiple recrystallization steps and can lead to significant product loss.
Q4: My product seems to contain a significant amount of a di-substituted byproduct. What is the best way to remove it?
A4: The di-substituted byproduct, 2,4-di(1-piperidino)-5-thiazolecarboxaldehyde, is significantly more polar than the desired mono-substituted product.
-
Column Chromatography: Similar to removing the starting material, flash column chromatography is the preferred method. The highly polar di-substituted compound will have a much stronger affinity for the silica gel and will elute much later than the desired product.
Experimental Protocols
Protocol 1: Flash Column Chromatography for General Purification
This protocol is designed to remove less polar impurities (e.g., unreacted 2,4-dichloro-5-formylthiazole) and more polar impurities (e.g., di-substituted byproduct).
Table 1: Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 5% to 30% Ethyl Acetate in Hexanes |
| Column Loading | Dry loading with silica gel is recommended |
| Elution Monitoring | Thin Layer Chromatography (TLC) or UV detector |
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dry sample onto the top of the prepared column.
-
Begin elution with 5% ethyl acetate in hexanes.
-
Gradually increase the polarity of the mobile phase.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization from Ethanol/Water
This protocol is suitable for removing small amounts of impurities when the crude product is of relatively high purity.
Table 2: Recrystallization Solvent System
| Solvent 1 | Solvent 2 | Ratio |
| Ethanol | Deionized Water | To be determined experimentally |
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
To the hot solution, add deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for addressing low purity issues based on impurity type.
Technical Support Center: Synthesis of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with information on alternative synthetic routes to 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative synthetic strategies for preparing this compound?
A1: Two primary retrosynthetic approaches are commonly considered. The first involves the formylation of a pre-functionalized 2-(1-piperidino)thiazole derivative. The second, and more convergent, strategy relies on the selective nucleophilic aromatic substitution (SNAr) of a piperidino group onto a pre-formed 4-chloro-5-formylthiazole scaffold.
Q2: I am having trouble with the Vilsmeier-Haack formylation of my 2-piperidinothiazole substrate. What are the common causes of failure?
A2: Issues with the Vilsmeier-Haack reaction often stem from the quality of the reagents or the reaction conditions. Ensure that your dimethylformamide (DMF) is anhydrous, as moisture can quench the Vilsmeier reagent. The phosphorus oxychloride (POCl3) should also be fresh and free of hydrolysis products. If the reaction is sluggish, you might consider increasing the temperature, although this can sometimes lead to side products. The electronic nature of your specific thiazole substrate will also heavily influence its reactivity.
Q3: During the substitution reaction of 2,4-dichloro-5-thiazolecarboxaldehyde with piperidine, I am observing the formation of a di-substituted product. How can I improve the selectivity for the mono-substituted product?
A3: To favor mono-substitution at the C2 position, it is crucial to control the stoichiometry of the reactants. Using a slight excess (1.0-1.2 equivalents) of piperidine is recommended. Running the reaction at a lower temperature can also enhance selectivity, as the C2 position is generally more activated towards nucleophilic attack than the C4 position in this heterocyclic system. The choice of solvent can also play a role; polar aprotic solvents like THF or acetonitrile are often good choices.
Q4: What are the typical purification methods for this compound?
A4: The target compound is a solid at room temperature. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities are present, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is an effective method.
Troubleshooting Guides
Issue 1: Low Yield in the Vilsmeier-Haack Formylation Step (Route 1)
| Possible Cause | Suggestion |
| Inactive Vilsmeier Reagent | Ensure DMF is anhydrous and POCl3 is fresh. Prepare the reagent in situ at 0 °C before adding the thiazole substrate. |
| Poorly Activated Substrate | The 2-piperidinothiazole substrate may not be electron-rich enough for efficient formylation. Consider alternative formylating agents or harsher reaction conditions (e.g., higher temperature), but monitor for decomposition. |
| Incorrect Work-up Procedure | The iminium salt intermediate must be carefully hydrolyzed. Pouring the reaction mixture onto ice and then basifying with an aqueous base (e.g., NaOH or NaHCO3) is a standard procedure. |
| Product Degradation | Thiazole aldehydes can be sensitive to strongly acidic or basic conditions. Ensure the work-up is performed promptly and at low temperatures. |
Issue 2: Incomplete Reaction or Multiple Products in the Nucleophilic Substitution Step (Route 2)
| Possible Cause | Suggestion |
| Insufficient Nucleophile | Ensure at least one equivalent of piperidine is used. An excess of a base, like triethylamine or potassium carbonate, can be added to scavenge the HCl generated during the reaction. |
| Steric Hindrance | While the C2 position is electronically favored, bulky substituents near the reaction site could hinder the approach of the nucleophile. This is less of a concern with piperidine. |
| Over-alkylation | As discussed in the FAQs, multiple substitutions can occur. Use a controlled amount of piperidine and consider a lower reaction temperature to improve selectivity. Running the reaction with an excess of the dichlorothiazole starting material can also favor mono-substitution, but this will require separation of the product from the unreacted starting material. |
| Solvent Effects | The choice of solvent can influence the reaction rate and selectivity. Experiment with different polar aprotic solvents (e.g., DMF, DMSO, CH3CN) to find the optimal conditions. |
Alternative Synthetic Routes
Route 1: Vilsmeier-Haack Formylation of a 2-(1-piperidino)thiazole Intermediate
This route involves the initial synthesis of a 2-(1-piperidino)thiazole, which is then formylated and chlorinated to yield the final product.
Challenges in the scale-up of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a Vilsmeier-Haack formylation of a 2-piperidinothiazole precursor.
Q1: Low or no yield of the final product, this compound.
Possible Cause: Incomplete formation of the Vilsmeier reagent or insufficient reactivity of the thiazole substrate. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success depends on the generation of the active electrophile (chloroiminium salt) and the electron-rich nature of the heterocyclic ring.[1]
Troubleshooting Steps:
-
Vilsmeier Reagent Formation: Ensure that the phosphoryl chloride (POCl₃) is fresh and added slowly to chilled N,N-dimethylformamide (DMF). The reaction is exothermic, and maintaining a low temperature during addition is critical.
-
Reaction Temperature: While the initial formation of the Vilsmeier reagent requires cooling, the subsequent formylation of the thiazole ring may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature. Some Vilsmeier-Haack reactions are conducted at elevated temperatures (e.g., 60-80 °C).[2]
-
Purity of Starting Material: Impurities in the 2-(1-piperidino)-4-chlorothiazole precursor can inhibit the reaction. Ensure the starting material is of high purity.
Q2: Formation of multiple unidentified byproducts observed on TLC or HPLC.
Possible Cause: Side reactions, such as di-formylation or reaction at other positions on the thiazole ring, can occur, especially under harsh reaction conditions. The stability of the chlorothiazole ring might also be a factor.
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) to minimize di-formylation.
-
Temperature Management: Avoid excessive heating, as this can lead to decomposition and side product formation. A gradual increase in temperature might be necessary to drive the reaction to completion without significant byproduct formation.
-
Work-up Procedure: The work-up is critical. The reaction mixture is typically quenched by pouring it onto ice and then neutralized. Hydrolysis of the intermediate iminium salt to the aldehyde needs to be complete.[3] A mild base, such as sodium bicarbonate or sodium carbonate solution, should be used for neutralization.
Q3: Difficulty in isolating and purifying the final product.
Possible Cause: The product may be an oil or a low-melting solid, making crystallization difficult. Residual DMF can also complicate purification.
Troubleshooting Steps:
-
Extraction: After neutralization, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Multiple extractions may be necessary.
-
Removal of DMF: DMF is a high-boiling point solvent and can be challenging to remove completely. Washing the organic extracts with brine can help remove some DMF. If distillation is used for purification, vacuum distillation is necessary.
-
Column Chromatography: Purification by column chromatography on silica gel is a common method for isolating aldehydes produced from Vilsmeier-Haack reactions.[4] A gradient elution system, for example, with hexane and ethyl acetate, can be effective.
Q4: Product instability and decomposition upon storage.
Possible Cause: Aldehydes can be susceptible to oxidation, and chlorinated heterocyclic compounds may have limited stability, especially if exposed to light or moisture.[5][6]
Troubleshooting Steps:
-
Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon).
-
Low Temperature and Light Protection: Store at low temperatures (refrigerated or frozen) and in amber vials to protect from light.
-
Purity: Ensure the product is free from acidic or basic impurities from the work-up, as these can catalyze decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the Vilsmeier-Haack formylation of 2-(1-piperidino)-4-chlorothiazole.[2][7] This reaction uses a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the electron-rich thiazole ring.[1]
Q2: What are the key safety precautions to take during the synthesis?
Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be conducted under anhydrous conditions.
Q3: How can I monitor the progress of the Vilsmeier-Haack reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot of the starting material (2-(1-piperidino)-4-chlorothiazole) and a co-spot with the reaction mixture should be applied to a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (the aldehyde product) indicates the reaction is progressing.
Q4: Are there any specific analytical techniques recommended for characterizing the final product?
For structural confirmation, ¹H NMR and ¹³C NMR spectroscopy are essential. The presence of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the carbonyl carbon signal (around 180-190 ppm in ¹³C NMR) are key indicators. Mass spectrometry will confirm the molecular weight (230.71 g/mol ).[8][9] Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Illustrative Vilsmeier-Haack Reaction Conditions for Scale-up
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Starting Material | 1.0 g | 100 g | 1.0 kg |
| DMF | 5 mL | 500 mL | 5 L |
| POCl₃ (equiv.) | 1.2 | 1.2 | 1.2 |
| Reaction Temp. | 0 °C to 60 °C | 0 °C to 60 °C | 0 °C to 60 °C |
| Reaction Time | 2-4 hours | 4-6 hours | 6-8 hours |
| Expected Yield | 70-85% | 65-80% | 60-75% |
| Purity (crude) | >90% | >85% | >80% |
Note: These are representative values and should be optimized for each specific scale.
Experimental Protocols
Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction
Disclaimer: This is a representative protocol based on general procedures and should be adapted and optimized.
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 molar equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (POCl₃) (1.2 molar equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a solid may be observed.
Step 2: Formylation Reaction
-
Dissolve 2-(1-piperidino)-4-chlorothiazole (1 molar equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the starting material to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[4]
Visualizations
Diagram 1: Proposed synthetic pathway for the target molecule.
Diagram 2: A logical workflow for troubleshooting common issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. aml.iaamonline.org [aml.iaamonline.org]
- 5. Stability of chlorothiazide sodium in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. chembk.com [chembk.com]
- 9. calpaclab.com [calpaclab.com]
Validation & Comparative
Comparative Bioactivity Analysis of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde and Other Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential bioactivity of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde against other functionally related thiazole derivatives. While specific experimental data for this compound is not extensively available in publicly accessible literature, this document extrapolates its potential activities based on the well-documented bioactivity of thiazole derivatives with similar structural motifs. The thiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4]
Anticipated Bioactivity Profile of this compound
Based on structure-activity relationship (SAR) studies of analogous compounds, this compound possesses key structural features that suggest potential for significant bioactivity:
-
2-Amino Group Substitution: The 2-amino group is a common feature in bioactive thiazoles.[1][2][3][5] The presence of a piperidino ring at this position may enhance lipophilicity, potentially improving cell membrane permeability.
-
4-Chloro Substitution: Halogenation, particularly with chlorine, on the thiazole ring or associated phenyl groups has been shown to positively influence the anticancer and antimicrobial activities of thiazole derivatives.[1][6]
-
5-Carboxaldehyde Group: The carboxaldehyde group at position 5 is a versatile functional group that can participate in various biological interactions and serve as a synthetic handle for creating more complex molecules.
Comparative Anticancer Activity
Thiazole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases.[2] The following table summarizes the cytotoxic effects of selected 2-aminothiazole derivatives against various cancer cell lines, providing a benchmark for the potential activity of this compound.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (4b) | Leukemia HL-60 | Most promising among tested | [7] |
| 2,4-disubstituted thiazole amide derivative (Compound 10) | HT29 | 2.01 | [1] |
| Ethyl 2-substituted-aminothiazole-4-carboxylate derivative (Compound 13) | RPMI-8226 Leukemia | GI50 = 0.08 | [1] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NCI-H522 (Lung) | Growth % -67.57 | [9] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone derivative (2h) | MOLT-4, SR (Leukemia) | GI50 < 0.01 | [10] |
Comparative Antimicrobial Activity
The thiazole nucleus is a core component of several antimicrobial agents. Their mechanism of action can involve the inhibition of essential enzymes like DNA gyrase.[11][12] The table below presents the minimum inhibitory concentration (MIC) of various thiazole derivatives against different microbial strains.
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis, S. aureus, MRSA | Not specified, but showed activity | [11][12] |
| 3-carbonitrile derivative (37c) | Antibacterial and Antifungal | 5.8 - 93.7 | [13] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43b) | A. niger | MICa = 16.2 µM | [13] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43d) | C. albicans | MICca = 15.3 µM | [13] |
Comparative Anti-inflammatory Activity
Several thiazole derivatives have demonstrated potent anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes or the modulation of nitric oxide (NO) synthesis.[8][14][15]
Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| Thiazolyl-carbonyl-thiosemicarbazides (Th-1-8) | Turpentine oil-induced inflammation | Good anti-inflammatory effect | [8] |
| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives | COX-1 Inhibition | Superior to naproxen | [15] |
| Nitro substituted phenyl thiazole derivatives | Carrageenan and formalin-induced rat paw edema | Better than nimesulide | [16] |
| Fused Thiazole Derivatives (7a, 8a, 10b, etc.) | Anti-inflammatory and Anti-ulcer assays | Higher activity than other tested compounds | [17] |
Experimental Protocols
The following are generalized experimental protocols for assessing the bioactivity of thiazole derivatives, based on methodologies reported in the cited literature.
Anticancer Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known concentration of cells (CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
-
Animal Grouping: Animals (e.g., Wistar rats) are divided into control, standard (e.g., treated with indomethacin or diclofenac), and test groups.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the bioactivity screening and potential mechanisms of action of thiazole derivatives.
Caption: General workflow from synthesis to bioactivity screening and a potential mechanism of action.
Caption: Inhibition of DNA gyrase as a potential antimicrobial mechanism.
Caption: Inhibition of COX enzymes as a potential anti-inflammatory mechanism.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjpmr.com [wjpmr.com]
- 17. Anti-inflammatory and Anti-ulcer Activities of New Fused Thiazole Derivatives Derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo validation of the biological activity of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde derivatives
Comparative Guide: Biological Activity of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of thiazole derivatives structurally related to this compound. Due to the limited availability of public data on the specific named compound and its direct derivatives, this guide focuses on analogous structures to provide insights into their potential therapeutic applications, supported by available experimental data. The information is intended to serve as a reference for researchers in the fields of medicinal chemistry and drug discovery.
In Vitro Biological Activity: A Comparative Analysis
Thiazole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial effects. The introduction of a piperidine moiety and a chloro-substituent on the thiazole ring can influence the biological activity of these derivatives.
Anticancer Activity
Numerous studies have explored the cytotoxic effects of various thiazole derivatives against a panel of human cancer cell lines. While specific data for this compound derivatives is scarce in the reviewed literature, the following tables summarize the in vitro anticancer activity of structurally related thiazole and thiazolidinone compounds. These analogs share key structural features, such as the thiazole core, chloro-substitution, and in some cases, a piperidine or a related cyclic amine moiety.
Table 1: In Vitro Anticancer Activity of Thiazole and Thiazolidinone Derivatives
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Notes |
| Thiazole-based AKT Inhibitor (10h) [1] | PC-3 (Prostate) | 3.7 | Pan-AKT inhibitor with a piperidin-4-yl side chain.[1] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) [2] | SNB-19 (CNS) | - | PGI = 65.12 at 10 µM |
| NCI-H460 (Lung) | - | PGI = 55.61 at 10 µM | |
| SNB-75 (CNS) | - | PGI = 54.68 at 10 µM | |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative (2h) [3] | MOLT-4 (Leukemia) | < 0.01 | Possesses a chloro-substituted propenylidene moiety.[3] |
| SW-620 (Colon) | < 0.01 | ||
| Aminothiazole-benzazole derivative (6b) [4] | MCF-7 (Breast) | 17.2 | |
| A549 (Lung) | Not specified | ||
| Arylidene-hydrazinyl-thiazole (4m) [5] | BxPC-3 (Pancreatic) | 1.69 | |
| MOLT-4 (Leukemia) | 1.95 | ||
| MCF-7 (Breast) | 2.2 |
IC50: Half-maximal inhibitory concentration. PGI: Percent Growth Inhibition.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their potential as antimicrobial agents against a variety of bacterial and fungal strains. The data for close analogs suggests that this class of compounds may possess significant antimicrobial properties.
Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) | Notes |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) [2] | Gram-positive & Gram-negative bacteria | 8 | Broad-spectrum activity.[2] |
| Thiazole compound 2 [6] | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.40 | Potent activity against multidrug-resistant staphylococci.[6] |
| 2,3-diaryl-thiazolidin-4-one (5) [7] | Salmonella Typhimurium | 8 - 60 | Broad-spectrum antibacterial activity.[7] |
| Staphylococcus aureus | 60 | ||
| Chloro-substituted Thiazolidinone (3 & 8) [8] | S. aureus, P. aeruginosa, S. typhi, C. albicans | Not specified (Zone of Inhibition: 15.22 - 19.93 mm at 500 µg/mL) | Significant inhibition observed.[8] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxic activity of a compound using the MTT assay, a common method cited in the evaluation of thiazole derivatives.
MTT Assay for In Vitro Cytotoxicity
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are prepared in the culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the test compound at various concentrations. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.
-
The plates are incubated for 48-72 hours.
3. MTT Staining and Measurement:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Dysregulation of this pathway is a common feature in many types of cancer, making it an attractive target for anticancer drug development. Several studies on thiazole derivatives suggest their potential to inhibit components of this pathway.
Caption: Putative PI3K/Akt/mTOR signaling pathway and potential points of inhibition by thiazole derivatives.
General Experimental Workflow for Anticancer Drug Screening
The discovery and preclinical evaluation of novel anticancer agents typically follow a structured workflow, starting from chemical synthesis and progressing through various stages of in vitro and in vivo testing.
Caption: A generalized workflow for the screening and evaluation of novel anticancer compounds.
References
- 1. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
A Comparative Analysis of Synthetic Methodologies for Substituted Thiazolecarboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted thiazolecarboxaldehydes is a critical step in the development of numerous pharmacologically active compounds. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prevalent scaffold in a wide array of therapeutic agents. The addition of a carboxaldehyde group provides a versatile handle for further molecular elaboration. This guide offers an objective comparison of key synthetic methodologies for the preparation of substituted thiazolecarboxaldehydes, supported by experimental data to inform synthetic strategy and optimization.
Executive Summary
This guide focuses on three primary synthetic routes to substituted thiazolecarboxaldehydes:
-
Vilsmeier-Haack Reaction: A direct formylation method suitable for electron-rich thiazole systems.
-
Oxidation of Thiazolemethanols: A two-step approach involving the initial synthesis of a thiazolemethanol followed by its oxidation to the corresponding aldehyde.
-
Sommelet Reaction: An alternative method for the conversion of halomethylthiazoles to thiazolecarboxaldehydes.
A comparative analysis of these methods for the synthesis of the model compound, 2-phenylthiazole-4-carboxaldehyde , is presented below, highlighting differences in reagents, reaction conditions, and reported yields.
Comparative Data for the Synthesis of 2-Phenylthiazole-4-carboxaldehyde
| Methodology | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Vilsmeier-Haack Reaction | 2-Phenylthiazole | POCl₃, DMF | 1,2-Dichloroethane | 0°C to 80°C, 3h | ~75% | [1] |
| Oxidation of Thiazolemethanol | (2-Phenylthiazol-4-yl)methanol | Activated MnO₂ | Dichloromethane | Reflux, 24h | ~85% | [2] |
| Sommelet Reaction | 4-(Chloromethyl)-2-phenylthiazole | Hexamethylenetetramine (HMTA) | Chloroform, Acetic Acid | Reflux | 65-69% | [3] |
Detailed Experimental Protocols
Method 1: Vilsmeier-Haack Reaction
This protocol describes the direct formylation of an existing thiazole ring.
Experimental Protocol for the Synthesis of 2-Phenylthiazole-4-carboxaldehyde:
-
In a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-phenylthiazole (1 equivalent) in anhydrous 1,2-dichloroethane.
-
Cool the solution to 0°C in an ice bath.
-
In the dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.1 equivalents) to anhydrous N,N-dimethylformamide (DMF, 3 equivalents) at 0°C.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of 2-phenylthiazole over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 2-phenylthiazole-4-carboxaldehyde.
Method 2: Oxidation of Thiazolemethanol
This two-step method involves the synthesis of a thiazolemethanol intermediate, followed by its oxidation.
Experimental Protocol for the Synthesis of (2-Phenylthiazol-4-yl)methanol:
-
Synthesize 4-methyl-2-phenylthiazole via the Hantzsch thiazole synthesis by reacting thiobenzamide with chloroacetone.
-
In a round-bottom flask, dissolve 4-methyl-2-phenylthiazole (1 equivalent) in a suitable solvent such as dioxane.
-
Add selenium dioxide (1.1 equivalents) and reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter to remove selenium, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield (2-phenylthiazol-4-yl)methanol.
Experimental Protocol for the Oxidation to 2-Phenylthiazole-4-carboxaldehyde:
-
To a solution of (2-phenylthiazol-4-yl)methanol (1 equivalent) in dichloromethane, add activated manganese dioxide (MnO₂, 5-10 equivalents).
-
Reflux the reaction mixture for 24 hours, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-phenylthiazole-4-carboxaldehyde.
-
Purify the product by column chromatography if necessary.
Method 3: Sommelet Reaction
This method is suitable for converting a halomethylthiazole into a thiazolecarboxaldehyde.[3]
Experimental Protocol for the Synthesis of 2-Phenylthiazole-4-carboxaldehyde:
-
Synthesize 4-(chloromethyl)-2-phenylthiazole from the reaction of thiobenzamide and 1,3-dichloroacetone.
-
In a round-bottom flask, dissolve 4-(chloromethyl)-2-phenylthiazole (1 equivalent) in chloroform.
-
Add hexamethylenetetramine (HMTA, 1.1 equivalents) and reflux the mixture for 2-3 hours to form the quaternary ammonium salt.
-
Cool the reaction mixture and collect the precipitated salt by filtration.
-
Hydrolyze the salt by refluxing with 50% aqueous acetic acid for 2 hours.
-
Cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate), and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-phenylthiazole-4-carboxaldehyde.
Visualization of Synthetic Pathways
Caption: Vilsmeier-Haack reaction pathway for the synthesis of 2-phenylthiazole-4-carboxaldehyde.
Caption: Two-step oxidation pathway to 2-phenylthiazole-4-carboxaldehyde.
Caption: Sommelet reaction for the synthesis of 2-phenylthiazole-4-carboxaldehyde.
Conclusion
The choice of synthetic methodology for substituted thiazolecarboxaldehydes depends on several factors, including the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups to the reaction conditions.
-
The Vilsmeier-Haack reaction offers a direct and efficient one-step method for the formylation of electron-rich thiazoles.
-
The oxidation of thiazolemethanols provides a reliable, albeit longer, route that can be advantageous when the corresponding methylthiazole is readily accessible. This method often provides high yields.
-
The Sommelet reaction presents a viable alternative, particularly when the corresponding halomethylthiazole is available or easily synthesized.
Researchers and drug development professionals should consider these factors when designing synthetic routes to novel thiazole-based compounds. The experimental protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions to achieve efficient and successful syntheses.
References
Structural Elucidation of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential reaction products derived from 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde. Due to the absence of directly published experimental data on the reactivity of this specific aldehyde, this document presents a predictive examination of its behavior in two common C-C bond-forming reactions: the Knoevenagel condensation and the Wittig reaction. The predicted products, their spectroscopic characteristics, and detailed experimental protocols are outlined to facilitate future laboratory investigations.
Introduction to the Reactivity of this compound
This compound is a heterocyclic aldehyde with potential applications as a building block in medicinal chemistry. The aldehyde functional group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs. This guide focuses on two fundamental reactions of aldehydes that lead to the formation of new carbon-carbon double bonds:
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an electron-deficient alkene.
-
Wittig Reaction: This reaction utilizes a phosphorus ylide to convert an aldehyde into an alkene. The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide.
Predicted Reaction Products and Spectroscopic Data
Based on the established reactivity of aldehydes, the following tables summarize the predicted major products from the reaction of this compound with selected reagents for the Knoevenagel condensation and Wittig reaction. The predicted spectroscopic data is provided to aid in the structural confirmation of these potential products.
Table 1: Predicted Products of Knoevenagel Condensation
| Reagent | Product Structure | Predicted ¹H NMR Data (ppm) | Predicted ¹³C NMR Data (ppm) | Predicted IR Data (cm⁻¹) |
| Malononitrile | 2-((4-chloro-2-(1-piperidino)thiazol-5-yl)methylene)malononitrile | δ 8.2 (s, 1H, =CH), 3.6-3.8 (m, 4H, piperidine-CH₂), 1.6-1.8 (m, 6H, piperidine-CH₂) | δ 160-165 (C=C), 150-155 (thiazole C2), 140-145 (thiazole C4), 120-125 (thiazole C5), 115-120 (CN), 80-85 (=C(CN)₂), 50-55 (piperidine-CH₂), 25-30 (piperidine-CH₂) | 2220-2230 (C≡N), 1600-1620 (C=C), 1540-1560 (thiazole ring) |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-chloro-2-(1-piperidino)thiazol-5-yl)acrylate | δ 8.5 (s, 1H, =CH), 4.3 (q, 2H, OCH₂), 3.6-3.8 (m, 4H, piperidine-CH₂), 1.6-1.8 (m, 6H, piperidine-CH₂), 1.3 (t, 3H, CH₃) | δ 165-170 (C=O), 160-165 (C=C), 150-155 (thiazole C2), 140-145 (thiazole C4), 120-125 (thiazole C5), 115-120 (CN), 100-105 (=C(CN)COOEt), 60-65 (OCH₂), 50-55 (piperidine-CH₂), 25-30 (piperidine-CH₂), 14-15 (CH₃) | 2210-2220 (C≡N), 1720-1730 (C=O), 1610-1630 (C=C), 1540-1560 (thiazole ring) |
Table 2: Predicted Products of Wittig Reaction
| Reagent | Product Structure | Predicted ¹H NMR Data (ppm) | Predicted ¹³C NMR Data (ppm) | Predicted IR Data (cm⁻¹) |
| (Triphenylphosphoranylidene)acetonitrile | 3-(4-chloro-2-(1-piperidino)thiazol-5-yl)acrylonitrile | δ 7.5 (d, 1H, =CH-CN), 6.0 (d, 1H, Ar-CH=), 3.6-3.8 (m, 4H, piperidine-CH₂), 1.6-1.8 (m, 6H, piperidine-CH₂) | δ 150-155 (thiazole C2), 140-145 (thiazole C4), 135-140 (Ar-CH=), 120-125 (thiazole C5), 118-122 (CN), 100-105 (=CH-CN), 50-55 (piperidine-CH₂), 25-30 (piperidine-CH₂) | 2215-2225 (C≡N), 1620-1640 (C=C), 1540-1560 (thiazole ring), 960-980 (=C-H bend, trans) |
| Methyl(triphenyl)phosphonium bromide (non-stabilized ylide) | 4-chloro-5-vinyl-2-(1-piperidino)thiazole | δ 6.5-6.7 (dd, 1H, -CH=CH₂), 5.8 (d, 1H, =CH₂ cis), 5.4 (d, 1H, =CH₂ trans), 3.6-3.8 (m, 4H, piperidine-CH₂), 1.6-1.8 (m, 6H, piperidine-CH₂) | δ 150-155 (thiazole C2), 140-145 (thiazole C4), 130-135 (-CH=), 120-125 (thiazole C5), 115-120 (=CH₂), 50-55 (piperidine-CH₂), 25-30 (piperidine-CH₂) | 1630-1650 (C=C), 1540-1560 (thiazole ring), 990-1000 & 910-920 (=C-H bend) |
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis of the predicted products. These protocols are based on standard procedures for Knoevenagel and Wittig reactions and should be adapted and optimized for the specific substrate.
General Procedure for Knoevenagel Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol, acetonitrile, or toluene).
-
Addition of Active Methylene Compound: Add 1.1 equivalents of the active methylene compound (e.g., malononitrile or ethyl cyanoacetate).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, triethylamine, or basic alumina).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with a cold solvent, and dry. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
General Procedure for Wittig Reaction
For Stabilized Ylides (e.g., from (Triphenylphosphoranylidene)acetonitrile):
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in an appropriate solvent (e.g., toluene or dichloromethane).
-
Ylide Addition: Add 1.1 equivalents of the stabilized ylide.
-
Reaction: Stir the reaction mixture at room temperature or with heating and monitor by TLC.
-
Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography to separate the alkene product from triphenylphosphine oxide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
For Non-Stabilized Ylides (e.g., from Methyltriphenylphosphonium bromide):
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.1 equivalents of the phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous THF. Cool the suspension to 0 °C or -78 °C.
-
Base Addition: Slowly add 1.1 equivalents of a strong base (e.g., n-butyllithium or sodium hydride). Stir the mixture until the characteristic color of the ylide appears.
-
Aldehyde Addition: Slowly add a solution of 1 equivalent of this compound in anhydrous THF to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Analyze the purified product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Reaction Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the generalized reaction pathways for the Knoevenagel condensation and the Wittig reaction, as well as a typical experimental workflow for product synthesis and confirmation.
Caption: Generalized Knoevenagel condensation pathway.
Benchmarking the Potency of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde Against Known JNK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde against established inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway. Due to the absence of publicly available data on the biological activity of this compound, this document serves as a methodological framework for its evaluation. For the purpose of this guide, the investigational compound will be referred to as Compound X . The established JNK inhibitors, SP600125 and BI-78D3, are used as benchmarks for potency comparison.
The JNK signaling cascade, a critical component of the mitogen-activated protein kinase (MAPK) pathway, plays a pivotal role in cellular responses to stress, inflammation, apoptosis, and cell differentiation.[1][2] Its dysregulation has been implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it a key target for therapeutic intervention.
Comparative Potency of JNK Inhibitors
The following table summarizes the in vitro potency of the benchmark inhibitors against JNK isoforms. The data for Compound X is presented hypothetically to illustrate how its performance would be comparatively assessed.
| Compound | Target | IC50 (nM) | Assay Type |
| Compound X | JNK1 | TBD | In vitro Kinase Assay |
| JNK2 | TBD | In vitro Kinase Assay | |
| JNK3 | TBD | In vitro Kinase Assay | |
| SP600125 | JNK1 | 40 | Cell-free Kinase Assay[3] |
| JNK2 | 40 | Cell-free Kinase Assay[3] | |
| JNK3 | 90 | Cell-free Kinase Assay[3] | |
| BI-78D3 | JNK (pan) | 280 | TR-FRET Assay[4][5][6] |
| JNK1-JIP1 binding | 500 | Binding Assay[5][7] |
TBD: To Be Determined
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
In Vitro JNK Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a specific JNK isoform.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
GST-c-Jun (1-79) as substrate
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in Kinase Assay Buffer.
-
In a reaction tube, combine the recombinant JNK enzyme, the GST-c-Jun substrate, and the test compound dilution or vehicle (DMSO).
-
Pre-incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.[8]
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of JNK inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based c-Jun Phosphorylation Assay
This assay measures the ability of a compound to inhibit JNK activity within a cellular context by quantifying the phosphorylation of its downstream target, c-Jun.
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin or UV radiation)
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phospho-c-Jun (Ser73)[9]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in multi-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with a JNK activator for a predetermined time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary antibody against phospho-c-Jun.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated c-Jun to a loading control (e.g., total c-Jun or a housekeeping protein).
-
Determine the EC50 value by plotting the percentage of inhibition of c-Jun phosphorylation against the logarithm of the compound concentration.
Visualizing the JNK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.
Caption: The JNK signaling cascade is activated by various stimuli, leading to the phosphorylation of c-Jun and subsequent gene transcription.
Caption: A typical workflow for evaluating the potency of JNK inhibitors involves both in vitro and cell-based assays.
References
- 1. paulogentil.com [paulogentil.com]
- 2. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BI 78D3 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-c-Jun (Ser73) Antibody | Cell Signaling Technology [cellsignal.com]
Comparative Cross-Reactivity Profiling of a 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde-Based JAK3 Inhibitor and Alternatives
A detailed analysis of the selectivity and off-target effects of a novel covalent Janus Kinase 3 (JAK3) inhibitor, PF-06651600 (Ritlecitinib), reveals a distinct cross-reactivity profile when compared to the broader-acting JAK inhibitor, Tofacitinib. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals on their potential applications and liabilities.
The development of highly selective kinase inhibitors is a critical objective in modern drug discovery to minimize off-target effects and associated toxicities. The 4-chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde scaffold has emerged as a promising starting point for the design of potent and selective kinase inhibitors. One such derivative, PF-06651600 (Ritlecitinib), has been developed as a covalent, irreversible inhibitor of JAK3, a key enzyme in the signaling pathways of several cytokines crucial for immune cell development and function.[1][2]
This guide delves into the cross-reactivity profile of PF-06651600, comparing it with the well-established pan-JAK inhibitor, Tofacitinib.
Comparative Inhibitor Performance
The selectivity of kinase inhibitors is a key determinant of their therapeutic window. The following tables summarize the inhibitory activity of PF-06651600 and Tofacitinib against their primary targets and key off-targets.
Table 1: Inhibitory Activity (IC50) Against JAK Family Kinases
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| PF-06651600 (Ritlecitinib) | >10,000 | >10,000 | 33.1 | >10,000 |
| Tofacitinib | 1 | 20 | 5 | 112 |
Data compiled from publicly available sources. Assay conditions may vary.
Table 2: Cross-Reactivity Profile Against a Broader Kinase Panel
| Compound | Primary Target(s) | Key Off-Targets |
| PF-06651600 (Ritlecitinib) | JAK3 | TEC family kinases (BTK, BMX, ITK, RLK, TEC)[1][3] |
| Tofacitinib | JAK1, JAK2, JAK3 | Additional kinases identified in broad kinome scans |
Note: A comprehensive, publicly available side-by-side kinome scan for both compounds under identical conditions is limited. The off-target profile of Tofacitinib is known to be broader than that of more selective JAK inhibitors.[4]
PF-06651600 demonstrates exceptional selectivity for JAK3 over other JAK family members.[1] This high degree of selectivity is attributed to its covalent interaction with a unique cysteine residue (Cys-909) present in the ATP-binding site of JAK3, which is absent in other JAK isoforms.[1][2] However, this mechanism also leads to the inhibition of the TEC family of kinases, which share a structurally analogous cysteine residue.[1][3]
In contrast, Tofacitinib exhibits a broader inhibitory profile, potently targeting JAK1 and JAK2 in addition to JAK3.[5] This pan-JAK inhibition can lead to a wider range of biological effects, which may be beneficial in certain therapeutic contexts but can also contribute to a greater potential for off-target related side effects.[6]
Signaling Pathway Implications
The cross-reactivity profiles of these inhibitors have direct implications for their impact on cellular signaling.
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.[7]
Caption: Simplified JAK-STAT signaling pathway and points of inhibition.
Inhibition of JAK3 by PF-06651600 is expected to primarily affect signaling downstream of cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[8] This targeted approach aims to modulate specific immune responses with potentially fewer side effects compared to broader JAK inhibition. Tofacitinib's inhibition of JAK1, JAK2, and JAK3 leads to a more extensive blockade of cytokine signaling, impacting a wider range of immune and hematopoietic processes.
Off-Target Signaling Pathways
The inhibition of TEC family kinases by PF-06651600 introduces a secondary layer of biological activity. TEC kinases are crucial for the signaling of various immune cell receptors, including the B-cell receptor and T-cell receptor.
Caption: Dual inhibition of JAK3 and TEC family kinases by PF-06651600.
This dual activity may offer therapeutic advantages in certain autoimmune diseases where both JAK3 and TEC kinase pathways are implicated. However, it also necessitates careful consideration of the potential for combined immunosuppressive effects.
Experimental Protocols
The following are generalized protocols for key assays used in the cross-reactivity profiling of kinase inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase active site. Inhibition is detected by a decrease in the FRET signal.
Workflow:
Caption: LanthaScreen™ kinase binding assay workflow.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, an Alexa Fluor® 647-labeled tracer, and the test compound at appropriate concentrations in kinase buffer.
-
Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot it against the inhibitor concentration to determine the IC50 value.[9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Steps:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heat Treatment: Aliquot the cell suspension and heat the samples to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melting temperature (Tagg) in the presence of the compound indicates target engagement.
Conclusion
The this compound-based inhibitor, PF-06651600 (Ritlecitinib), offers a highly selective approach to targeting JAK3, with a distinct off-target profile that includes the TEC family of kinases. This contrasts with the broader activity of Tofacitinib against multiple JAK isoforms. The choice between these inhibitors will depend on the specific therapeutic goal, with PF-06651600 providing a more focused immunomodulatory effect, while Tofacitinib offers a wider-ranging impact on cytokine signaling. A thorough understanding of their respective cross-reactivity profiles is paramount for predicting their biological effects and potential clinical outcomes.
References
- 1. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Comparative molecular docking studies of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde and its analogs
A comprehensive review of in-silico studies on various thiazole derivatives, highlighting their interactions with key biological targets and potential as inhibitors in disease pathways. While specific data on 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde is not extensively available in the reviewed literature, this guide synthesizes findings on other functionally significant thiazole-based compounds to provide a comparative overview for researchers, scientists, and drug development professionals.
The thiazole ring is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Molecular docking, a powerful computational tool, plays a pivotal role in elucidating the binding affinities and interaction patterns of these compounds with their biological targets, thereby accelerating the discovery of more potent therapeutic agents.[1][3] This guide provides a comparative analysis of molecular docking studies on various thiazole derivatives, focusing on their binding affinities and interactions with protein targets implicated in diseases like cancer and bacterial infections.
Comparative Docking Performance of Thiazole Derivatives
The following tables summarize the docking performance of various thiazole derivatives against their respective biological targets. The docking scores, typically represented as binding energies (in kcal/mol) or other scoring functions (e.g., MolDock Score), indicate the predicted affinity of the ligand for the protein's binding site.[4] Lower binding energy values and higher negative scores generally suggest more favorable interactions.[1][4]
Table 1: Docking Performance of Thiazole Derivatives Against Tubulin
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score/Binding Affinity (kcal/mol) | Key Interactions & Findings | Reference |
| 2,4-Disubstituted Thiazoles | Tubulin | Not Specified | Interaction Energy: -13.88 to -14.50 | Compounds 5c, 7c, and 9a showed remarkable tubulin polymerization inhibition with IC50 values of 2.95 ± 0.18, 2.00 ± 0.12, and 2.38 ± 0.14 µM, respectively. The binding energies were higher than the reference drug Combretastatin A-4 (-13.42 kcal/mol). | [5] |
Table 2: Docking Performance of N-substituted Thiazole Derivatives Against FabH
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score/Binding Affinity (MolDock Score) | Key Interactions & Findings | Reference |
| N-substituted Thiazoles | FabH | 3iL9 | -102.612 to -144.236 | Six derivatives exhibited higher MolDock scores than the standard drug griseofulvin (-90.94). These compounds showed 4-10 hydrogen bond interactions. | [6] |
Table 3: Docking Performance of Thiazole-Based Molecules Against Bcl-2
| Thiazole Derivative Class | Target Protein | PDB ID | Finding | Key Interactions & Findings | Reference |
| Thiazole-based molecules | Bcl-2 | 4IEH | Appreciable interactions | Molecules 32, 50, 53, 57, and 59 showed considerable activities against Bcl-2 Jurkat and A-431 cell lines (IC50 ranging from 32-46 µM and 34-52 µM, respectively). Molecule 32 interacted with the protein mainly through hydrophobic interactions and a few H-bonding interactions. | [7][8] |
Experimental Protocols: A Generalized Molecular Docking Workflow
The reliability of molecular docking results is intrinsically linked to the rigor of the experimental protocol.[1] While specific parameters may vary between studies, the core methodology remains consistent.[4]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[1]
-
Water molecules and any existing co-ligands are typically removed.[1]
-
Hydrogen atoms are added to the protein structure.[4]
-
The protein structure is then energy minimized using a suitable force field (e.g., OPLS-AA) to resolve any steric clashes and optimize the geometry.[1]
2. Ligand Preparation:
-
The 2D structures of the thiazole derivatives are drawn using chemical drawing software.[4]
-
These 2D structures are then converted to 3D structures.[4]
-
Energy minimization is performed on the ligand structures to obtain their most stable conformation.[4]
3. Molecular Docking:
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
Docking is then performed using software such as Molegro Virtual Docker.[6] The software systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.[4]
4. Analysis of Results:
-
The resulting docked poses are analyzed based on their docking scores and the pattern of interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site.[4]
-
The pose with the most favorable score and significant interactions is considered the most likely binding mode.[4]
Visualizing the Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wjarr.com [wjarr.com]
- 7. researchgate.net [researchgate.net]
- 8. primescholars.com [primescholars.com]
Comparative Efficacy and Toxicity of Thiazole Derivatives: An Analysis of 2-Phenyl-4-trifluoromethyl Thiazole-5-carboxamides
Overview
Thiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the in vitro anticancer efficacy of a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives against various human cancer cell lines.
Efficacy Data: Anticancer Activity
The anticancer activity of the synthesized thiazole-5-carboxamide derivatives was evaluated against three human cancer cell lines: A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma). The percentage of growth inhibition was measured to determine the efficacy of each compound.
| Compound ID | R Group | Test Concentration (µg/mL) | A-549 (% Inhibition) | Bel7402 (% Inhibition) | HCT-8 (% Inhibition) |
| 8a | 2-fluorophenyl | 10 | 23 | 29 | 31 |
| 8b | 2-chlorophenyl | 10 | 48 | 41 | 39 |
| 8c | 2-methylphenyl | 10 | 15 | 22 | 18 |
| 8d | 2,4-difluorophenyl | 10 | 35 | 31 | 28 |
Toxicity Profile
A comprehensive toxicity analysis of these specific derivatives, including LD50 or CC50 values, was not detailed in the reviewed literature. However, the in vitro cytotoxicity against cancerous cell lines provides an initial indication of their potential therapeutic window. Further studies are required to establish a full toxicity profile, including assessment against normal, non-cancerous cell lines and in vivo toxicity studies.
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Human cancer cell lines (A-549, Bel7402, and HCT-8) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells were then treated with the test compounds at a final concentration of 10 µg/mL. A control group with no compound treatment was also maintained.
-
Incubation: The plates were incubated for an additional 48 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was discarded, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of growth inhibition was calculated using the following formula: % Inhibition = [1 - (OD_treated / OD_control)] × 100 where OD_treated is the optical density of the wells treated with the compound and OD_control is the optical density of the control wells.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and in vitro evaluation of the anticancer activity of the thiazole derivatives.
Caption: Experimental workflow for synthesis and anticancer screening.
Illustrative Signaling Pathway
While the specific mechanism of action for these compounds was not elucidated, many thiazole-based anticancer agents are known to target protein kinases involved in cell proliferation and survival signaling pathways. The following diagram illustrates a simplified, hypothetical signaling cascade that could be a target for such compounds.
Caption: Hypothetical MAPK/ERK signaling pathway targeted by inhibitors.
Validating the mechanism of action for compounds derived from 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the mechanism of action for novel anti-cancer compounds derived from the thiazole scaffold. This guide provides an objective analysis of their performance against various cancer cell lines, supported by experimental data and detailed protocols.
While specific experimental data for derivatives of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde is not extensively available in public literature, this guide leverages the wealth of information on structurally similar thiazole derivatives to provide a robust framework for understanding their potential therapeutic mechanisms. The insights presented are drawn from a broad range of studies on thiazole compounds exhibiting significant anti-cancer activity.
Comparative Anti-Cancer Activity
Thiazole derivatives have demonstrated considerable efficacy against a variety of cancer cell lines. Their anti-proliferative activity is largely attributed to their ability to interfere with key cellular processes involved in cancer progression, such as cell cycle regulation and survival signaling. The following table summarizes the cytotoxic activity of various thiazole derivatives, highlighting their potency and selectivity.
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide | A-549 (Lung) | Moderate Activity | - | - |
| Thiazole-based Chalcones | Ovar-3 (Ovarian) | 1.55 | Combretastatin-A4 | 4.93 |
| Thiazole-based Chalcones | MDA-MB-468 (Breast) | 2.95 | Combretastatin-A4 | 4.93 |
| Piperazine-based Thiazolidinones | HepG-2 (Liver) | 0.03 - 0.06 | Staurosporine | - |
| 2-Amino-thiazole-5-carboxylic acid phenylamide | K562 (Leukemia) | Comparable to Dasatinib | Dasatinib | < 1 |
| 2-Amino-thiazole-5-carboxylic acid phenylamide | MCF-7 (Breast) | 20.2 | Dasatinib | < 1 |
| 2-Amino-thiazole-5-carboxylic acid phenylamide | HT-29 (Colon) | 21.6 | Dasatinib | < 1 |
Validating the Mechanism of Action: Key Signaling Pathways
Extensive research has identified several key signaling pathways that are modulated by anti-cancer thiazole derivatives. These pathways are critical for cell growth, proliferation, and survival, and their inhibition is a primary mechanism through which these compounds exert their therapeutic effects.
One of the prominent mechanisms of action for many thiazole derivatives is the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of signaling cascades that control cell survival and death.
A crucial pathway often targeted by these compounds is the PI3K/Akt/mTOR pathway, which is a central regulator of cell proliferation and survival.[1][2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[1]
Furthermore, many thiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3][4] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to its starvation and regression.
Experimental Protocols
To ensure the reproducibility and validation of the findings, this guide provides detailed methodologies for the key experiments cited in the analysis of thiazole derivatives.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the thiazole derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.
Workflow:
Protocol:
-
Cell Treatment: Treat cells with the thiazole derivative at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[5][6]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[5][6]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[5][7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5][8]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Workflow:
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.[9][10][11]
-
Inhibitor Addition: Add the thiazole derivative at various concentrations to the reaction mixture.[9][10]
-
Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.[9][10]
-
Detection: Stop the reaction and add a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP (e.g., using a luminescence-based assay like Kinase-Glo®).[9][10]
-
Signal Measurement: Measure the signal (luminescence or fluorescence) using a plate reader. A decrease in signal compared to the control indicates inhibition of VEGFR-2 activity.[9][10]
This comparative guide serves as a valuable resource for the scientific community, providing a foundation for the further development and validation of thiazole-based compounds as potent and selective anti-cancer agents. The detailed protocols and mechanistic insights are intended to facilitate future research and accelerate the translation of these promising compounds into clinical applications.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
